4-Chlorobenzenesulfonamide
Description
p-Chlorobenzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. p-Chlorobenzenesulfonamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). p-Chlorobenzenesulfonamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, p-chlorobenzenesulfonamide is primarily located in the cytoplasm.
Properties
IUPAC Name |
4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDJHHNEURCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052661 | |
| Record name | 4-Chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-64-6 | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a New Era in Chemotherapy: A Technical History of Sulfonamide Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medical history, heralding the age of effective systemic antibacterial chemotherapy and laying the groundwork for the antibiotic revolution. This technical guide delves into the history and scientific breakthroughs that led to the development of these "miracle drugs," providing detailed insights into the experimental protocols, quantitative data, and the logical frameworks that underpinned this transformative period in drug discovery.
The Genesis of a "Magic Bullet": From Dyes to Drugs
The journey to the first sulfonamide began in the laboratories of Bayer AG, a part of the German chemical conglomerate IG Farben.[1][2] Inspired by Paul Ehrlich's concept of a "magic bullet"—a compound that could selectively target pathogens—a team of researchers led by pathologist and bacteriologist Gerhard Domagk, in collaboration with chemists Fritz Mietzsch and Josef Klarer, embarked on a systematic screening of synthetic dyes for antibacterial properties.[3][4] This line of inquiry was based on the observation that certain dyes could preferentially bind to and stain bacterial cells.[1]
After five years of meticulous research involving the testing of thousands of compounds, a red azo dye named Prontosil rubrum (initially designated KL 730) showed remarkable efficacy in protecting mice from lethal streptococcal infections in 1932.[2][5] For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]
A crucial and intriguing aspect of Prontosil's discovery was its lack of in vitro activity; the dye was ineffective against bacteria in a test tube.[3] This highlighted the importance of in vivo testing, a principle that Domagk championed and which ultimately led to his success.[3]
The Unveiling of the Active Moiety: A Paradigm Shift in Drug Metabolism
The mystery of Prontosil's in vivo efficacy was unraveled in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug.[2][8] Within the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide (B372717).[8][9] This discovery was a landmark in pharmacology, establishing the concept of bioactivation and revealing that the antibacterial activity resided in the sulfanilamide moiety.[1][3]
The logical relationship between the inactive prodrug and its active metabolite is a cornerstone of understanding sulfonamide pharmacology.
Prodrug activation of Prontosil to its active form, sulfanilamide.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfanilamide and its derivatives exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of purines, pyrimidines, and certain amino acids.[7][11]
Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[10] By competing with PABA for the active site of the enzyme, sulfonamides block the folic acid synthesis pathway, thereby halting bacterial growth and replication.[7][10] This mechanism of action is selectively toxic to bacteria because humans and other mammals obtain folic acid from their diet and lack the DHPS enzyme.[7][10]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
The bacterial folic acid synthesis pathway and the site of sulfonamide inhibition.
Quantitative Data on Sulfonamide Activity
The efficacy of different sulfonamide derivatives varies, as do their pharmacokinetic properties. The following tables summarize key quantitative data for a selection of sulfonamides.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides against Various Bacterial Strains
| Sulfonamide Derivative | Bordetella bronchiseptica (MIC50, µg/mL) | Pasteurella multocida (MIC50, µg/mL) | Haemophilus pleuropneumoniae (MIC50, µg/mL) | Staphylococcus aureus ATCC 25923 (MIC, µg/mL) |
| Sulfachloropyridazine | 8 | 16 | 16 | N/A |
| Sulfadiazine | 8 | 16 | 16 | N/A |
| Sulfadimethoxine | 8 | 16 | 32 | N/A |
| Sulfamethazine | 8 | 32 | 64 | N/A |
| Sulfamethoxazole | 2 | 8 | 8 | 64-256 |
| Sulfisoxazole | 0.5 | 2 | 8 | N/A |
Data compiled from multiple sources.[12][13] MIC50 is the minimum inhibitory concentration for 50% of the tested strains.
Table 2: Pharmacokinetic Parameters of Selected Sulfonamides in Humans
| Sulfonamide | Half-life (hours) |
| Sulfafurazole | 4.2 - 5.0 |
| Sulfamethoxazole | 6.4 - 9.5 |
| Sulfadiazine | 7.9 - 8.0 |
| Sulfamethomidine | 20.9 - 37.0 |
| Sulfamethoxydiazine | 27.0 - 36.0 |
| Sulfadimethoxine | 32.0 - 44.0 |
| Sulfamethoxypyrazine | 62.0 - 69.0 |
Data adapted from "Pharmacokinetics of Sulfonamides in Man".[14]
Experimental Protocols
The following sections detail the methodologies for key experiments in the discovery and evaluation of sulfonamide drugs, based on historical accounts and modern standardized procedures.
Domagk's Foundational In Vivo Experiment: Murine Model of Streptococcal Sepsis
This protocol is a reconstruction of the pivotal experiment that demonstrated the antibacterial efficacy of Prontosil.
Objective: To determine the in vivo antibacterial activity of Prontosil in a mouse model of lethal Streptococcus pyogenes infection.[3][6]
Materials:
-
A virulent strain of Streptococcus pyogenes.
-
Healthy laboratory mice.
-
Prontosil rubrum solution for oral administration.
-
Sterile saline solution.
-
Oral gavage needles.
Procedure:
-
Inoculum Preparation: A culture of S. pyogenes is grown and diluted in sterile saline to a concentration known to be lethal to mice (a lethal dose, typically determined in preliminary experiments).[6]
-
Infection: A cohort of mice is infected with the lethal dose of the bacterial suspension, typically via intraperitoneal injection.[6]
-
Treatment Groups: The infected mice are divided into at least two groups:
-
Treatment Group: Receives an oral dose of Prontosil solution via gavage. In the original experiments, treatment was administered 1.5 hours post-infection.[6]
-
Control Group: Receives no treatment or a vehicle control (e.g., saline).
-
-
Observation: The mice are monitored over several days (e.g., 4-7 days).[6]
-
Endpoint: The primary endpoint is survival. Mortality in each group is recorded daily.
Expected Results: In Domagk's experiments, all mice in the control group succumbed to the infection, while all mice in the Prontosil-treated group survived.[6]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method to quantify the in vitro activity of an antimicrobial agent.
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.
Materials:
-
Sulfonamide stock solution.
-
Mueller-Hinton Broth (MHB), often with low thymidine content.[15]
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.[15]
-
Incubator (35-37°C).
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the sulfonamide in MHB across the wells of a microtiter plate.[12]
-
Control Wells: Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).
-
Inoculation: Add a standardized bacterial suspension to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide in which there is no visible turbidity (bacterial growth).[15]
The following diagram outlines the general workflow for sulfonamide discovery and initial evaluation.
Workflow of early sulfonamide drug discovery.
Beyond Antibacterials: The Expanding Legacy of Sulfonamides
The discovery of sulfonamides not only provided the first effective treatments for a wide range of bacterial infections but also catalyzed further research that led to the development of other classes of drugs.[9][16] Observations of side effects during the clinical use of antibacterial sulfonamides led to the discovery of their diuretic and hypoglycemic properties.[9] This paved the way for the development of sulfonamide-derived diuretics (e.g., thiazides) and sulfonylureas for the treatment of type 2 diabetes.[9][16]
Conclusion
The history of sulfonamide discovery is a testament to the power of systematic scientific inquiry, keen observation, and interdisciplinary collaboration. From the screening of dyes to the elucidation of a novel mechanism of action, the development of these drugs fundamentally changed the landscape of medicine. For modern researchers, this story offers valuable lessons in drug discovery, from the importance of appropriate screening models to the potential for unexpected discoveries that can open up entirely new therapeutic avenues. The principles established during the sulfonamide era continue to resonate in the ongoing search for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Prontosil - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 5. biobasedpress.eu [biobasedpress.eu]
- 6. The discovery of the antibacterial agent Prontosil [animalresearch.info]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccesspub.org [openaccesspub.org]
- 10. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 11. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. benchchem.com [benchchem.com]
- 16. drugs.com [drugs.com]
An In-depth Technical Guide to the Core Properties of 4-Chlorobenzenesulfonamide
This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-Chlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visualizations to support laboratory work and theoretical understanding.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 98-64-6[1][2][3] |
| Molecular Formula | C₆H₆ClNO₂S[1][2][3] |
| Molecular Weight | 191.64 g/mol [1][2][3] |
| IUPAC Name | This compound[4] |
| Synonyms | p-Chlorobenzenesulfonamide, CBSA[1][4] |
| InChI | InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)[1][4] |
| InChIKey | HHHDJHHNEURCNV-UHFFFAOYSA-N[1][4] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Cl[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 140-144 °C[1][5] |
| Boiling Point | 342.2 ± 44.0 °C (Predicted)[1] |
| Density | 1.408 g/cm³ (Estimate)[1] |
| pKa | 9.89 ± 0.10 (Predicted)[1] |
| Water Solubility | 1.322 g/L at 15 °C[1] |
| Appearance | White powder[1][6] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 3: Spectral Data Summary
| Technique | Key Peaks / Observations |
| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[7][8] |
| ¹³C NMR | Spectra available.[4] |
| Infrared (IR) | Spectra available, typically showing characteristic peaks for N-H, S=O, and C-Cl bonds.[4] |
| Mass Spectrometry (MS) | Mass spectra available, with a molecular ion peak corresponding to its molecular weight.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[9]
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (25-30%)
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Ice
Procedure:
-
In a well-ventilated fume hood, prepare a stirred mixture of water and aqueous ammonia in a reaction vessel. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 4-chlorobenzenesulfonyl chloride to the cold ammonia solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 5-6 with hydrochloric acid to precipitate the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol (B145695)/water mixture.[10]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
For maximum yield, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC.
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility) can be used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the main peak and any impurities.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes.[1][11]
Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental for processes such as pH regulation, CO₂ transport, and electrolyte balance.[12] this compound, like other sulfonamides, inhibits CA by coordinating to the zinc ion in the enzyme's active site.[2] This binding prevents the normal catalytic activity of the enzyme.[1]
The inhibition of carbonic anhydrase has several physiological consequences, including a diuretic effect and a reduction in intraocular pressure, which is why CA inhibitors are used in the treatment of glaucoma.[7][13]
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Carbonic Anhydrase Inhibition Pathway
References
- 1. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The Catalytic Mechanism of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Chlorobenzenesulfonamide synthesis mechanism from chlorobenzene
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzenesulfonamide from Chlorobenzene (B131634)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, a key intermediate in the development of various pharmaceutical compounds, starting from chlorobenzene. The document details the reaction mechanisms, experimental protocols, and critical process parameters.
Overall Synthesis Pathway
The synthesis of this compound from chlorobenzene is a two-step process. The first step involves the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid to yield the intermediate, 4-chlorobenzenesulfonyl chloride. The second step is the subsequent nucleophilic substitution (aminolysis) of this intermediate with ammonia (B1221849) to produce the final product.[1]
Caption: Overall two-step synthesis pathway from chlorobenzene.
Step 1: Chlorosulfonation of Chlorobenzene
The primary and most common method for synthesizing the 4-chlorobenzenesulfonyl chloride intermediate is the direct chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H).[1]
Reaction Mechanism
This reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating agent. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Due to steric hindrance, the para-product is predominantly formed. Studies show that the isomer distribution is heavily skewed towards the para-product, accounting for approximately 98.8% of the yield.[2][3]
Caption: Mechanism of electrophilic aromatic substitution.
Quantitative Data
The reaction conditions are critical for achieving high yields and minimizing the formation of by-products, such as 4,4'-dichlorodiphenyl sulfone.[4] Industrial methods have been optimized to achieve yields exceeding 90%.[1]
| Parameter | Value / Condition | Source |
| Starting Material | Chlorobenzene | [1] |
| Reagent | Chlorosulfonic acid (ClSO₃H) | [1][5] |
| Reagent Molar Ratio | 2.5 to 4.0 moles of ClSO₃H per mole of chlorobenzene | [5] |
| Solvent | Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane) | [1][5] |
| Catalyst / Additive | Alkali metal salts (e.g., NaCl, NaHSO₄) | [1][5][6] |
| Temperature | 50-60°C | [5][6] |
| Reaction Time | 2-8 hours | [4][5] |
| Yield | 70-90% | [5] |
| Isomer Distribution | para: 98.8-98.96%, ortho: 0.8-0.95%, meta: 0.09-0.4% | [2][3] |
Experimental Protocol
The following protocol is a representative industrial-scale synthesis adapted from patent literature.[5][6]
-
Preparation : In a suitable reactor, suspend 3.0 moles of chlorosulfonic acid and 0.3 moles of sodium chloride in 250 g of 1,2-dichloroethane.[5]
-
Reaction : While maintaining the temperature of the suspension at 55-60°C, add 1.0 mole of chlorobenzene drop-wise over a period of 3 hours with constant stirring.[5]
-
Maturation : Continue stirring the reaction mixture at the same temperature for an additional 5 hours to ensure the reaction goes to completion.[5]
-
Workup : Cool the reaction mixture to room temperature and pour it into 1 liter of ice water. Stir vigorously.
-
Extraction : Separate the organic layer. Wash the organic layer again with 1 liter of ice water.[5]
-
Purification : The solvent is distilled off from the separated organic solution to obtain crystals of 4-chlorobenzenesulfonyl chloride.[5] For anhydrous product, water can be removed by azeotropic distillation with the solvent.[1]
Step 2: Aminolysis of 4-Chlorobenzenesulfonyl Chloride
The second step involves the conversion of the sulfonyl chloride intermediate into the final sulfonamide product. This is achieved through a reaction with ammonia, known as ammonolysis or amination.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom. The ammonia molecule acts as the nucleophile, attacking the sulfur and displacing the chloride ion.[1] This reaction is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds.[7]
Caption: Nucleophilic substitution mechanism for aminolysis.
Quantitative Data
Precise control of reaction parameters, especially pH, is crucial to maximize yield and prevent the hydrolysis of the sulfonyl chloride back to sulfonic acid.[1]
| Parameter | Value / Condition | Source |
| Starting Material | 4-Chlorobenzenesulfonyl chloride | [1] |
| Reagent | Aqueous Ammonia (NH₃) | [1][4] |
| Reagent Molar Ratio | 1:1.2 (sulfonyl chloride : NH₃) | [1] |
| Solvent | Water/THF (3:1 v/v) or Water | [1] |
| pH Control | Maintained at 9-10 using NaOH | [1] |
| Temperature | 0-5°C (initial), then 25°C; or 20-25°C | [1][4] |
| Reaction Time | 4 hours | [1] |
| Yield | 85-91% | [1][4] |
| Purity | ≥98% (by HPLC) | [1] |
| Melting Point | 146°C | [4] |
Experimental Protocol
The following protocol is based on established laboratory and patented procedures.[1][4]
-
Preparation : The crude, undistilled 4-chlorobenzenesulfonyl chloride melt is added dropwise to a stirred 25% aqueous ammonia solution at a temperature maintained between 20-25°C by external cooling.[4]
-
Reaction : The mixture is stirred for an additional 30 minutes after the addition is complete.
-
Isolation : The precipitated solid product is collected by suction filtration.
-
Washing : The filter cake is washed thoroughly with water to remove any residual salts.
-
Drying : The product, this compound, is dried. A yield of 90.9% with a melting point of 146°C can be obtained.[4] The product is analytically pure.[4]
References
- 1. This compound | 98-64-6 | Benchchem [benchchem.com]
- 2. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Spectroscopic Blueprint: A Technical Guide to the Structural Confirmation of 4-Chlorobenzenesulfonamide
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic analysis of 4-Chlorobenzenesulfonamide. Through a detailed examination of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, this document provides a definitive confirmation of the compound's molecular structure. All quantitative data is presented in clearly structured tables for straightforward comparison and interpretation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its precise molecular structure is critical for its intended applications. This guide outlines the application of fundamental spectroscopic techniques to unequivocally verify the structural integrity of this compound. The synergistic use of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a complete picture of the molecule's functional groups, atomic connectivity, and overall composition.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through the detailed analysis of data from four key spectroscopic methods.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks that confirm the presence of the sulfonamide group, the aromatic ring, and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3457 | N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 2941 | C-H Stretch (Aromatic) | Benzene (B151609) Ring |
| 1594 | C=C Stretch (Aromatic) | Benzene Ring |
| 1339 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |
| 1107 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |
| 555 | C-Cl Stretch | Chloroalkane |
Table 1: Infrared Spectroscopy Peak Assignments for this compound.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ shows two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Protons ortho to -SO₂NH₂ |
| 7.66 | Doublet | 2H | Protons ortho to -Cl |
| 7.49 | Singlet (broad) | 2H | -NH₂ |
Table 2: ¹H NMR Spectroscopy Data for this compound.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the substituted benzene ring.
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | 142.8 | C-S | | 137.4 | C-Cl | | 129.6 | C-H (ortho to -Cl) | | 129.1 | C-H (ortho to -SO₂NH₂) |
Table 3: ¹³C NMR Spectroscopy Data for this compound.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak at m/z 191, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with a significant M+2 peak, is characteristic of a molecule containing one chlorine atom.
| m/z | Relative Intensity (%) | Assignment |
| 193 | 18.9 | [M+2]⁺ (presence of ³⁷Cl) |
| 191 | 50.4 | [M]⁺ (Molecular Ion) |
| 175 | 47.8 | [M-NH₂]⁺ |
| 127 | 17.5 | [C₆H₄ClS]⁺ |
| 111 | 100.0 | [C₆H₄Cl]⁺ |
| 75 | 46.5 | [C₆H₃]⁺ |
Table 4: Mass Spectrometry Fragmentation Data for this compound.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Fourier Transform Infrared (FT-IR) Spectroscopy
The IR spectrum was recorded on a Jasco-320-A spectrophotometer using the KBr pellet method.[1] A small amount of the solid this compound sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were obtained on a Bruker spectrometer operating at 500 MHz for protons.[1] The sample was prepared by dissolving approximately 10-20 mg of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
Electron Impact Mass Spectrometry (EI-MS)
The mass spectrum was obtained using a direct insertion probe on a mass spectrometer with electron impact ionization. The sample was volatilized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were then separated by their mass-to-charge ratio and detected.
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the confirmed structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and structural confirmation.
Conclusion
The comprehensive analysis of the Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides unambiguous evidence for the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and together they form a robust and definitive confirmation. This guide serves as a valuable technical resource for scientists and researchers in the field of drug development and chemical synthesis, ensuring the accurate identification and quality control of this important chemical intermediate.
References
An In-depth Technical Guide on the Solubility of 4-Chlorobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on the available qualitative information, a detailed experimental protocol for determining solubility, and a logical workflow for solubility screening.
Introduction to this compound and its Solubility
Quantitative and Qualitative Solubility Data
A comprehensive search of scientific databases and literature did not yield a comprehensive set of quantitative solubility data for this compound in a range of common organic solvents. The available data is limited and primarily qualitative.
Table 1: Summary of Available Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 15 | 1.322 g/L | Quantitative |
| Dimethyl Sulfoxide (B87167) (DMSO) | Not Specified | Slightly Soluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative |
It is important to note that "slightly soluble" is a non-quantitative term and can vary in its precise meaning. For rigorous scientific and developmental work, experimental determination of solubility is essential.
Experimental Protocols for Solubility Determination
To address the gap in available data, researchers can employ established methods to determine the solubility of this compound. The Shake-Flask method is a widely accepted and reliable technique for determining equilibrium solubility.
3.1. Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
3.2. Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, methanol, DMSO, N,N-dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Periodically check to confirm that solid material remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Screening
The decision-making process for solubility screening often follows a logical pathway based on the polarity of the solvents.
Caption: Logical workflow for screening the solubility of this compound.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound. The notable absence of comprehensive quantitative data in the scientific literature underscores the necessity for experimental determination for any application requiring precise solubility values. The provided experimental protocol offers a robust framework for researchers to generate reliable solubility data. The logical workflows for experimentation and screening provide a structured approach to understanding the solubility of this compound in various organic solvents, which is critical for its application in research, drug development, and other scientific endeavors.
References
An In-depth Technical Guide to 4-Chlorobenzenesulfonamide (CAS 98-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzenesulfonamide (CAS 98-64-6) is a synthetic aromatic sulfonamide that has garnered significant interest in medicinal chemistry and pharmacology. Structurally characterized by a benzene (B151609) ring substituted with a chlorine atom and a sulfonamide group, this compound serves as a versatile building block for the synthesis of various biologically active molecules.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated hazards of this compound, with a focus on its potential applications in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [3][4] |
| Molecular Weight | 191.64 g/mol | [3] |
| Appearance | White powder | |
| Melting Point | 140-144 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| pKa | 9.89 ± 0.10 (Predicted) | [5] |
| LogP | 0.84 | [4] |
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs).[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, this compound can modulate pH homeostasis and fluid balance, which has implications for various therapeutic areas.[1][2]
Carbonic Anhydrase Inhibition
Sulfonamides, including this compound, are known to bind to the zinc ion within the active site of carbonic anhydrases.[6][7] The sulfonamide group coordinates with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. This interaction blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme.
Caption: Inhibition of carbonic anhydrase by this compound.
Anticonvulsant and Antitumor Activity
Research has indicated that this compound exhibits anticonvulsant properties. This activity is likely linked to its carbonic anhydrase inhibitory function, as CA inhibitors can affect neuronal excitability. Furthermore, derivatives of this compound have been investigated for their potential as antitumor agents.[8] The proposed mechanism involves the inhibition of tumor-associated CA isozymes (e.g., CA IX and CA XII), which play a role in tumor acidification and proliferation.[8]
Hazards and Safety Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [9] |
| Eye Irritation | H319 | Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[1]
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Aqueous ammonia solution
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Cool the aqueous ammonia solution in an ice bath.
-
Slowly add 4-chlorobenzenesulfonyl chloride to the cold, stirred ammonia solution.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and ammonium (B1175870) chloride.
-
Dry the purified product.
Caption: Experimental workflow for the synthesis of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against carbonic anhydrase can be determined using a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate.[10]
Materials:
-
Bovine carbonic anhydrase II (bCA II)
-
Tris-sulfate buffer (pH 7.6)
-
p-nitrophenyl acetate
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-sulfate buffer, the test compound solution, and the bovine enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the inhibition percentage by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its well-characterized role as a carbonic anhydrase inhibitor provides a foundation for the exploration of its therapeutic potential in various conditions, including epilepsy and cancer. This guide has summarized the key physicochemical properties, biological activities, and hazards associated with this compound, and has provided an overview of relevant experimental protocols. Researchers and scientists should adhere to strict safety protocols when handling this chemical. Further investigation into the structure-activity relationships of its derivatives may lead to the development of more potent and selective therapeutic agents.
References
- 1. This compound | 98-64-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:98-64-6 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 98-64-6 [m.chemicalbook.com]
- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 4-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzenesulfonamide is a key chemical intermediate and structural motif in medicinal chemistry and organic synthesis. Its prevalence stems from the unique electronic and structural properties of the sulfonamide functional group, which can engage in a variety of chemical transformations and biological interactions. This guide provides a comprehensive overview of the reactivity of the sulfonamide group in this compound, detailing its synthesis, key reactions, and applications, with a focus on providing actionable data and experimental insights for professionals in the field.
The core reactivity of this compound is centered on the sulfonamide moiety (-SO₂NH₂). The strong electron-withdrawing nature of the sulfonyl group acidifies the N-H protons, making the nitrogen atom a competent nucleophile upon deprotonation. This dual character allows for a range of reactions, including N-alkylation and N-arylation, which are fundamental in drug discovery for modifying a molecule's physicochemical and pharmacological properties. Furthermore, the entire sulfonamide group can act as a directing group in electrophilic aromatic substitution or be removed under specific conditions, adding to its synthetic utility.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849). This reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="4-Chlorobenzenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Ammonia (aq)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Process [label="Nucleophilic Substitution", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ammonium Chloride", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges Start -> Process [label="Reactant"]; Reagent -> Process [label="Nucleophile"]; Process -> Product [label="Yields"]; Process -> Byproduct; }
Caption: General scheme for N-Alkylation of this compound.
Experimental Protocol: General N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of a sulfonamide using an alkyl halide and a base. [1] Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (1.5 mmol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes to facilitate salt formation.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-alkylated sulfonamide.
Desulfonation
Aromatic sulfonation is a reversible reaction. [2][3]The sulfonic acid group can be removed from an aromatic ring by heating with a dilute aqueous acid. [2][4]This "desulfonation" reaction is synthetically useful, as the sulfonamide group can be employed as a temporary blocking or directing group to control the regioselectivity of other electrophilic aromatic substitutions. After the desired transformations are complete, the sulfonamide can be hydrolyzed to the sulfonic acid and subsequently removed.
dot
Caption: Mechanism of acid-catalyzed desulfonation.
Role in Drug Development and Medicinal Chemistry
The sulfonamide group is a privileged scaffold in drug discovery. This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities. [5]
-
Enzyme Inhibition: A primary application is in the design of enzyme inhibitors. The sulfonamide moiety is a classic zinc-binding group and is central to the activity of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma. [6][7]The deprotonated sulfonamide coordinates to the Zn(II) ion in the enzyme's active site, blocking its catalytic function. [6]
-
Anticancer Agents: Numerous derivatives of this compound have been investigated as potential anticancer agents. These compounds have shown activity against various cancer cell lines, including colon cancer, melanoma, and non-small cell lung cancer. [2][8]For instance, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been developed as a potent inhibitor of β-catenin, a key protein in cancer signaling pathways, showing promise for colorectal cancer therapies. [4] dot
Caption: Use of this compound in drug discovery.
Summary of Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | [9] |
| Molecular Weight | 191.64 g/mol | [9] |
| Melting Point | 140-144 °C | [10] |
| pKa (Predicted) | 9.89 ± 0.10 | [5][10] |
| Water Solubility | 1.322 g/L (at 15 °C) | [10] |
| Synthesis Yield (from sulfonyl chloride) | 85-88% (Lab Scale) | [7] |
Conclusion
This compound is a molecule of significant interest due to the versatile reactivity of its sulfonamide group. Its acidic N-H protons allow for facile deprotonation and subsequent nucleophilic reactions, most notably N-alkylation, which is a cornerstone of synthetic strategies in drug development. The ability to use the sulfonamide as a removable directing group further enhances its synthetic utility. As a pharmacophore, particularly as a zinc-binding moiety, it remains a critical component in the design of enzyme inhibitors and other therapeutic agents. This guide provides the foundational chemical principles, practical experimental protocols, and key data to enable researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for p-Chlorobenzenesulfonamide (HMDB0061173) [hmdb.ca]
- 4. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 98-64-6 [m.chemicalbook.com]
- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 98-64-6 [chemicalbook.com]
A Comprehensive Technical Guide to 4-Chlorobenzenesulfonamide: Juxtaposing Theoretical Predictions with Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzenesulfonamide (CAS 98-64-6) is a key sulfonamide derivative with significant applications in medicinal chemistry and pharmaceutical research.[1] Its utility as a building block for more complex therapeutic agents and its inherent biological activities, including antibacterial and enzyme-inhibiting properties, make a thorough understanding of its characteristics essential.[1][2] This technical guide provides an in-depth comparison of the theoretical and experimentally determined properties of this compound, offering a valuable resource for researchers in drug discovery and development. We will delve into its physicochemical properties, spectroscopic signatures, and synthesis protocols, while also visualizing key workflows and mechanisms of action.
Physicochemical Properties: A Comparative Analysis
A fundamental aspect of chemical characterization involves comparing computationally predicted properties with those measured through experimentation. These values are crucial for predicting the behavior of a compound in various chemical and biological systems.
| Property | Theoretical/Predicted Value | Experimental Value |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₆ClNO₂S[3][4][5][6] |
| Molecular Weight | 191.64 g/mol [7] | 191.63 - 191.64 g/mol [3][4][5][6][8] |
| Melting Point | 145.75 °C[9] | 140-148 °C[3][4][8][10] |
| Boiling Point | 342.2±44.0 °C at 760 mmHg[8] | 316 °C[3] |
| Density | 1.5±0.1 g/cm³[8] | 1.408 g/cm³ (estimate)[11] |
| pKa | 9.89±0.10[11] | Not explicitly found in searches. |
| LogP (Partition Coefficient) | 0.84 - 1.2[8][9] | 1.34[3] |
| Water Solubility | - | 1.322 g/L at 15 °C[9] |
| Topological Polar Surface Area (TPSA) | 68.54 Ų[8] | 60.16 Ų[5] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a fingerprint of a molecule's structure and bonding. Here, we compare the expected spectral features with reported experimental data.
Infrared (IR) Spectroscopy
-
Theoretical Expectation: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group (N-H and S=O stretches) and the substituted benzene (B151609) ring (C-H, C=C, and C-Cl stretches). The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule's overall structure.[12]
-
Experimental Data: Experimental IR spectra have been recorded, often using KBr-Pellet or Attenuated Total Reflectance (ATR) techniques.[7][13] Key vibrational modes include stretching, bending, scissoring, rocking, and twisting.[12] The exact frequencies are determined by bond strengths and the mass of the atoms involved.[12] While specific peak assignments were not detailed in the provided search results, the spectra serve as a crucial tool for identification.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Theoretical Expectation: The ¹H NMR spectrum is predicted to show signals corresponding to the amine (-NH₂) protons and the aromatic protons on the chlorophenyl ring. Due to the symmetry of the para-substituted ring, the four aromatic protons should appear as two distinct sets of doublets.
-
Experimental Data: The ¹H NMR spectrum of this compound has been recorded in DMSO-d6.[15] The aromatic protons appear as two doublets, one around 7.8 ppm and the other around 7.5 ppm, which is consistent with the para-substitution pattern on the benzene ring.[16]
Crystal Structure
-
Theoretical Expectation: Computational modeling can predict the three-dimensional conformation and crystal packing of the molecule.
-
Experimental Data: The crystal structure of this compound has been determined experimentally and is available in the Cambridge Structural Database.[7] This data provides precise information on bond lengths, bond angles, and intermolecular interactions within the solid state, which is invaluable for rational drug design.[1]
Synthesis and Biological Activity
Synthesis of this compound
The primary synthesis route involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849).[1] This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1]
Biological Activity and Mechanism of Action
This compound and its derivatives exhibit a range of biological activities, primarily centered around enzyme inhibition.[1][2]
-
Carbonic Anhydrase Inhibition: A well-documented activity is the inhibition of carbonic anhydrases.[1][2] These enzymes are crucial for pH regulation and fluid balance.[1][2] By binding to the enzyme's active site, the sulfonamide moiety prevents its normal function, leading to physiological effects that are being explored for conditions like epilepsy and glaucoma.[1][2]
-
Antibacterial Properties: Derivatives have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus.[1] The mechanism is believed to involve the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate biosynthesis in bacteria.[1]
-
Anticancer Potential: More recently, derivatives of this compound have been developed as potent inhibitors of β-catenin.[17] The Wnt/β-catenin signaling pathway is often dysregulated in cancers, particularly colorectal cancer. Inhibition of this pathway can suppress cancer cell proliferation.[17]
Detailed Experimental Protocols
Synthesis Protocol (Adapted from Benchchem)[1]
-
Reaction Setup: 4-chlorobenzenesulfonyl chloride is dissolved in a 3:1 v/v mixture of Water and Tetrahydrofuran (THF). The solution is cooled to between 0-5°C in an ice bath with stirring.
-
Reagent Addition: An aqueous solution of ammonia is added dropwise. The molar ratio of sulfonyl chloride to ammonia should be approximately 1:1.2.
-
pH Control: Throughout the addition, the pH of the reaction mixture is carefully monitored and maintained between 9 and 10 by the controlled addition of a sodium hydroxide (B78521) (NaOH) solution. This prevents the hydrolysis of the starting material.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and is stirred for 4 to 6 hours.
-
Workup and Isolation: The crude product precipitates out of the solution. It is then collected by vacuum filtration and washed with cold water.
-
Purification: The crude solid is purified by recrystallization from a suitable polar solvent, such as methanol (B129727) or a toluene/methanol mixture, to yield high-purity crystals of this compound.[1]
Characterization Workflow
A standard workflow is employed to confirm the identity and purity of the synthesized compound.
Conclusion
This compound is a molecule of considerable interest, with its properties being well-characterized through both computational and experimental methods. The data shows a strong correlation between theoretical predictions and laboratory findings, particularly for molecular weight and structure. Minor variations in properties like melting point and boiling point are expected and reflect differences in experimental conditions and purity. The established synthesis protocols are robust, and its biological activities, especially as an enzyme inhibitor, continue to drive its use in the development of new therapeutic agents. This guide provides a consolidated resource to aid researchers in leveraging the full potential of this compound in their scientific endeavors.
References
- 1. This compound | 98-64-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:98-64-6 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound CAS#: 98-64-6 [m.chemicalbook.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound(98-64-6) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR [m.chemicalbook.com]
- 17. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Substituted 4-Chlorobenzenesulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 4-chlorobenzenesulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, enzyme inhibitory, and anticancer properties. The following sections detail the synthetic methodologies, present key quantitative data for synthesized analogues, and illustrate relevant biological pathways and experimental workflows.
Introduction
N-substituted 4-chlorobenzenesulfonamides are a class of organic compounds characterized by a this compound core with a substituent on the sulfonamide nitrogen. The versatility of the sulfonamide group allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with tunable physicochemical and pharmacological properties. The primary synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine.
Synthetic Protocols
The synthesis of N-substituted this compound derivatives is typically achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine. Below are generalized and specific protocols for this transformation.
General Protocol for the Synthesis of N-Substituted 4-Chlorobenzenesulfonamides
A widely applicable method involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine in the presence of a base.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Substituted amine (alkyl, aralkyl, or aryl)
-
Base (e.g., pyridine (B92270), triethylamine, sodium carbonate, or sodium hydroxide)
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or an aqueous medium)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or DCM)
Procedure:
-
Dissolve the substituted amine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for a specified time (typically ranging from a few hours to overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, perform a liquid-liquid extraction. Acidify the aqueous layer with dilute HCl and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted this compound derivative.
Specific Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide[1]
This one-pot synthesis offers excellent yields and high purity.[1]
Materials:
-
4-aminoacetophenone
-
4-chlorobenzenesulfonyl chloride
-
Pyridine
-
Solvent (e.g., Chloroform)
Procedure:
-
A solution of 4-aminoacetophenone and pyridine in chloroform (B151607) is stirred at room temperature.[1]
-
4-chlorobenzenesulfonyl chloride is added to the mixture.[1]
-
The reaction is stirred at room temperature for 3 hours.[1]
-
The resulting solid is filtered, washed with cold water, and recrystallized from ethanol (B145695) to give the pure product.[1]
Data Presentation
The following tables summarize quantitative data for representative N-substituted this compound derivatives, including synthetic yields and biological activities.
Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives
| Compound ID | N-Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
| 1 | 2-Methyl-6-nitrophenyl-N-ethyl | 89 | 84-86 | C₁₅H₁₅ClN₂O₄S | [2][3] |
| 2 | Cyclohexyl-N-benzyl | 82 | 110-112 | C₁₉H₂₂ClNO₂S | [3] |
| 3 | 2-Phenylethyl-N-ethyl | 79 | Sticky Solid | C₁₆H₁₈ClNO₂S | [3] |
| 4 | 2-(Methoxycarbonyl)phenyl-N-ethyl | 86 | Sticky Solid | C₁₆H₁₆ClNO₄S | [3] |
| 5 | 4-Acetylphenyl | 89 | 165-166 | C₁₄H₁₂ClNO₃S | [1] |
Table 2: Antibacterial Activity of N-Substituted this compound Derivatives (MIC in µg/mL)
| Compound ID | N-Substituent | E. coli | S. aureus | P. aeruginosa | Reference |
| NBTCS | N-(Benzothiazol-2-yl) | Active | Active | Active | [4] |
| 1b | (Structure not specified) | - | 64 | - | [5] |
| 1c | (Structure not specified) | - | 64 | - | [5] |
| 1d | (Structure not specified) | - | 64 | - | [5] |
Table 3: Enzyme Inhibition and Anticancer Activity of N-Substituted this compound Derivatives (IC₅₀ in µM)
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 25 | β-Catenin | - | SW480 | 2 | [6] |
| 25 | β-Catenin | - | HCT116 | 0.12 | [6] |
| 15 | hCA II | 0.0033 | - | - | [7] |
| 15 | hCA IX | 0.0061 | - | - | [7] |
| 3d | - | - | MCF-7 | 43.4 | [8] |
| 4d | - | - | MCF-7 | 39.0 | [8] |
| 3d | - | - | MDA-MB-231 | 35.9 | [8] |
| 4d | - | - | MDA-MB-231 | 35.1 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by these derivatives and a general experimental workflow are provided below using Graphviz.
Folic Acid Biosynthesis Inhibition Pathway
Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] This pathway is an attractive target as humans obtain folic acid from their diet.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Wnt/β-Catenin Signaling Pathway Inhibition
Aberrant Wnt/β-catenin signaling is implicated in various cancers.[9][10][11][12][13] Certain N-substituted this compound derivatives have been shown to inhibit this pathway, leading to anticancer effects.[6]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
General Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel N-substituted this compound derivatives.
Caption: A general workflow for the synthesis and evaluation of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Pathway Library - Enamine [enamine.net]
- 12. Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy [dash.harvard.edu]
Application Note: Recrystallization Protocol for 4-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Chlorobenzenesulfonamide via recrystallization. The procedure outlines solvent selection, dissolution, crystallization, and collection of the purified product.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. For sulfonamides, polar protic solvents or aqueous mixtures of polar solvents are often effective for recrystallization.
Safety Precautions
This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before starting any experimental work.
General Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a dust mask or work in a well-ventilated area.
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound. An aqueous ethanol (B145695) solution is proposed as a suitable solvent system based on the general solubility of similar sulfonamides. However, the optimal solvent should always be determined experimentally.
1. Solvent Selection: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the polar nature of the sulfonamide group, polar protic solvents are good candidates. An aqueous ethanol solution (e.g., 70-90% ethanol in water) is a recommended starting point.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar or a boiling chip to the flask.
-
Add a minimal amount of the chosen solvent (e.g., aqueous ethanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent in small portions until the this compound just completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
3. Hot Filtration (Optional): If insoluble impurities are present in the hot solution, they should be removed by hot gravity filtration.
-
Pre-warm a stemless funnel and a new, clean receiving Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the pre-warmed funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, warm receiving flask.
4. Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for approximately 30 minutes to maximize the yield of crystals.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
6. Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a desiccator or a vacuum oven at a modest temperature to remove any residual solvent.
Data Presentation
The selection of an appropriate solvent is critical for a successful recrystallization. The following table provides an estimate of the solubility of this compound in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to confirm the optimal solvent and conditions.
| Solvent | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | 100 | Very Low (approx. 0.13 g/L at 15°C[1]) | Low | Poor (as a single solvent) |
| Ethanol | 78 | Sparingly Soluble (Estimated) | Soluble (Estimated) | Good (potentially in aqueous mixture) |
| Isopropanol | 82 | Sparingly Soluble (Estimated) | Soluble (Estimated) | Good (potentially in aqueous mixture) |
| Acetone | 56 | Soluble (Estimated) | Very Soluble (Estimated) | Potentially suitable, low boiling point |
| Ethyl Acetate | 77 | Sparingly Soluble (Estimated) | Soluble (Estimated) | Potentially suitable |
| Toluene | 111 | Insoluble (Estimated) | Sparingly Soluble (Estimated) | Poor |
| Hexane | 69 | Insoluble (Estimated) | Insoluble (Estimated) | Poor |
Note: The solubility data in organic solvents are estimates based on general principles for sulfonamides and should be experimentally verified.
Experimental Workflow Diagram
Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: Leveraging 4-Chlorobenzenesulfonamide in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antibacterial agents derived from 4-chlorobenzenesulfonamide. This key intermediate serves as a versatile scaffold for the development of potent inhibitors of bacterial growth, primarily through the disruption of the folic acid biosynthesis pathway.
Introduction
Sulfonamide-based antibacterial agents have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action typically involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][2] As microorganisms do not possess a transport system for exogenous folate, they are reliant on its de novo synthesis, making this pathway an attractive target for selective toxicity.[3] this compound and its reactive precursor, 4-chlorobenzenesulfonyl chloride, are valuable starting materials for the synthesis of a diverse range of sulfonamide derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]
Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary antibacterial mechanism of sulfonamides is the inhibition of the enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the folic acid synthesis pathway.[4][6] Due to their structural similarity to PABA, sulfonamide derivatives act as competitive inhibitors, binding to the active site of DHPS and preventing the formation of dihydropteroate.[4] This ultimately disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids, leading to a bacteriostatic effect.[3][7]
Caption: Mechanism of action of this compound derivatives.
Synthesis of Antibacterial Agents from this compound
The synthesis of antibacterial agents from this compound typically involves the reaction of its more reactive precursor, 4-chlorobenzenesulfonyl chloride, with a variety of primary or secondary amines to form N-substituted sulfonamides.[5][8] This versatile reaction allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.
Caption: General synthesis workflow for N-substituted 4-chlorobenzenesulfonamides.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-chlorobenzenesulfonamide
This protocol describes a general method for the synthesis of N-substituted 4-chlorobenzenesulfonamides, using benzylamine (B48309) as an example.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Benzylamine
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-4-chlorobenzenesulfonamide.
Protocol 2: Synthesis of N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide Derivatives
This protocol outlines the synthesis of N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide, which have shown good activity against Gram-positive bacteria.[1][2]
Step 1: Synthesis of N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide
-
Combine 2-oxolanemethylamine (1.0 eq) and 4-chlorobenzenesulfonyl chloride (1.0 eq) in an aqueous basic medium.[2]
-
Maintain the pH of the reaction mixture between 9 and 10 using a suitable base (e.g., NaOH solution) with dynamic pH control.[2]
-
After the reaction is complete (monitored by TLC), acidify the mixture to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide.
Step 2: N-Alkylation/Aralkylation
-
Suspend N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide (1.0 eq) and lithium hydride (1.2 eq) in a polar aprotic solvent (e.g., DMF).
-
Add the desired alkyl or aralkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkyl/aralkyl-N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide.[1]
Antibacterial Activity Data
The antibacterial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1a | N-Aryl-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 64-256 | [9] |
| 1b | N-Aryl-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 64 | [9] |
| 1c | N-Aryl-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 64 | [9] |
| 1d | N-Aryl-4-chlorobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 64 | [9] |
| 5a | N-(4-chlorophenyl)sulfonyl valine derivative | Enterococcus faecium E5 | - | [10] |
| 5b | N-(4-chlorophenyl)sulfonyl valine derivative | Staphylococcus aureus ATCC 6538 | - | [10] |
| H2-38 | Thiazolidinone derivative | Methicillin-resistant S. aureus (MRSA) | 0.75-25 mM | [11] |
| H2-81 | Thiazolidinone derivative | Methicillin-resistant S. aureus (MRSA) | 0.75-25 mM | [11] |
Note: The table presents a selection of reported MIC values. Researchers should consult the original publications for detailed experimental conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the N-position.
-
Lipophilicity: The lipophilicity of the N-substituent can significantly influence the pharmacokinetic properties of the sulfonamide, such as its absorption and distribution.[12]
-
Steric and Electronic Effects: The size, shape, and electronic properties of the N-substituent play a crucial role in the binding affinity of the inhibitor to the DHPS enzyme.[12]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazolidinone, at the N-position has been shown to enhance antibacterial activity, particularly against resistant strains like MRSA.[11]
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of synthesized compounds against DHPS.
Caption: Workflow for the DHPS inhibition assay.
Principle:
This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[4][13]
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 10 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control wells).
-
Prepare a master mix containing the assay buffer, DHPS, DHFR, PABA, and DHPPP.
-
Initiate the reaction by adding NADPH to the master mix and immediately dispense 198 µL of the complete master mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37 °C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a wide range of antibacterial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel sulfonamide derivatives with improved potency and a broader spectrum of activity. The exploration of diverse N-substituents and the application of robust biological assays are key to the successful development of the next generation of sulfonamide-based antibacterial drugs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 98-64-6 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chlorobenzenesulfonamide as a Versatile Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzenesulfonamide is a crucial chemical scaffold in the design and synthesis of potent carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is a well-established zinc-binding group that anchors these inhibitors to the active site of carbonic anhydrase enzymes. The presence of the chlorine atom on the benzene (B151609) ring provides a valuable site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve isoform-selective inhibition.[1][2] This is particularly important given that the 15 human CA isoforms are involved in a wide range of physiological and pathological processes, making isoform-selective inhibitors highly sought after for therapeutic applications, including treatments for glaucoma, epilepsy, and certain types of cancer.[1]
These application notes provide a comprehensive overview of the use of this compound in the development of CA inhibitors, including synthetic protocols, in vitro evaluation methods, and a summary of inhibitory activities against key human carbonic anhydrase isoforms.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activity (Ki values) of various derivatives synthesized from this compound against several human carbonic anhydrase (hCA) isoforms. These tables are designed for easy comparison of the potency and selectivity of different structural modifications.
Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by this compound Derivatives
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| This compound | - | - | [1] |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | Varies | Low nanomolar | [3] |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | - | - | [4] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | 18.8 - 50.4 | < 100 | [5] |
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by this compound Derivatives
| Compound/Derivative | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | - | - | [3] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | < 100 | 10 - 41.9 | [5] |
| Aroylhydrazone and related derivatives | 4.5 - 47.0 | 0.85 - 376 | [6] |
| Sulfonyl semicarbazides | 20.5 - 81.3 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based carbonic anhydrase inhibitors.
Protocol 1: General Synthesis of N-Substituted-4-chlorobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-4-chlorobenzenesulfonamides via the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4-chlorobenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Purification of Human Carbonic Anhydrase Isozymes
This protocol outlines a general method for the purification of human carbonic anhydrase (hCA) isozymes from human erythrocytes using affinity chromatography.
Materials:
-
Human erythrocytes
-
Lysis buffer (e.g., hypotonic phosphate (B84403) buffer)
-
Affinity chromatography column with a sulfonamide-based ligand (e.g., Sepharose-4B-L-tyrosine-sulfanilamide)
-
Equilibration buffer (e.g., 25 mM Tris-HCl, 0.1 M Na₂SO₄, pH 8.7)
-
Wash buffer (e.g., 25 mM Tris-HCl, 22 mM Na₂SO₄, pH 8.7)
-
Elution buffer (e.g., 0.1 M CH₃COONa, 0.5 M NaClO₄, pH 5.6)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bradford reagent for protein quantification
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare a hemolysate from human erythrocytes by hypotonic lysis.
-
Centrifuge the hemolysate to remove cell debris.
-
Equilibrate the affinity column with the equilibration buffer.
-
Load the supernatant from the hemolysate onto the equilibrated column.
-
Wash the column extensively with the wash buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound carbonic anhydrase isozymes with the elution buffer.
-
Collect the fractions and monitor the protein concentration using the Bradford assay or by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified enzyme.
-
Dialyze the pooled fractions against the dialysis buffer to remove the elution buffer components.
-
Assess the purity of the enzyme by SDS-PAGE. The purified hCA I and hCA II should appear as single bands.
Protocol 3: Determination of Inhibitory Activity using Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the inhibition constants (Ki) of compounds against carbonic anhydrase isozymes. The assay measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Purified carbonic anhydrase isozyme
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
CO₂-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
In the stopped-flow instrument's syringe, place the enzyme solution with or without the inhibitor.
-
In the other syringe, place the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Repeat the measurement with different concentrations of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial reaction rates against the inhibitor concentrations.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, considering the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized sulfonamide derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized sulfonamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized sulfonamide derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is an invaluable starting material for the development of novel carbonic anhydrase inhibitors. Its derivatives have demonstrated a wide range of inhibitory potencies and selectivities against various hCA isoforms. The protocols provided in these application notes offer a foundational framework for the synthesis, purification, and in vitro evaluation of these promising compounds. Further structural modifications on the this compound scaffold, guided by SAR studies and structural biology, will undoubtedly lead to the discovery of new and improved carbonic anhydrase inhibitors with significant therapeutic potential.
References
Application Notes and Protocols for 4-Chlorobenzenesulfonamide Carbonic Anhydrase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, respiration, and various metabolic pathways.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4][5] Dysregulation of CA activity has been implicated in a range of pathologies such as glaucoma, epilepsy, cancer, and neurological disorders, making them a significant therapeutic target for drug discovery and development.[1][6] Sulfonamides represent a major class of carbonic anhydrase inhibitors, with acetazolamide (B1664987) being a well-known example.[7] This document provides a detailed protocol for assessing the inhibitory potential of 4-Chlorobenzenesulfonamide, a sulfonamide derivative, against carbonic anhydrase activity using a colorimetric in vitro assay.
The assay described herein is based on the esterase activity of carbonic anhydrase.[2][3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1] In the presence of an inhibitor like this compound, the rate of this enzymatic reaction will decrease in a dose-dependent manner, allowing for the quantification of its inhibitory potency.[1][2]
Experimental Protocols
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396)[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[1]
-
Test Inhibitor: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)[1][2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]
-
Organic Solvent: DMSO or acetonitrile (B52724) for dissolving the substrate and inhibitors[1]
-
Equipment:
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring the solution to the final desired volume.
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
CA Working Solution: On the day of the experiment, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer. Keep this solution on ice.[1]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Prepare this solution fresh daily by dissolving p-NPA in acetonitrile or DMSO.[1]
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide in DMSO to create high-concentration stock solutions.[1] From these, prepare a series of dilutions at 100-fold the final desired concentrations in the assay.
Assay Procedure
-
Plate Setup: It is recommended to perform all measurements in triplicate.[1] A typical 96-well plate setup is as follows:
-
Blank (No Enzyme): Contains all reaction components except the enzyme. This is used to measure the background rate of substrate hydrolysis.
-
Maximum Activity (No Inhibitor/Vehicle Control): Contains all reaction components, including the enzyme and the vehicle (DMSO), but no inhibitor. This represents 100% enzyme activity.[1]
-
Test Compound (this compound): Contains all reaction components, including the enzyme and various concentrations of this compound.
-
Positive Control (Acetazolamide): Contains all reaction components, including the enzyme and various concentrations of Acetazolamide.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells of the 96-well plate.[1]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control) to each well.[1]
-
Add 20 µL of the CA Working Solution to all wells except for the blank wells.[1] For the blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.[1]
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 400-405 nm in kinetic mode.[1]
-
Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[1]
-
Data Presentation and Analysis
Calculation of Reaction Rates
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
Calculation of Percent Inhibition
The percent inhibition for each concentration of this compound is calculated using the following formula:[1]
% Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_max_activity is the reaction rate of the maximum activity control (no inhibitor).[1]
Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that is required to reduce the enzyme activity by 50%.[1] To determine the IC50 for this compound, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.[1] A lower IC50 value indicates a more potent inhibitor.[1]
Data Summary Tables
Table 1: Raw Data for Reaction Rate Determination
| Inhibitor Concentration [µM] | Replicate 1 (ΔAbs/min) | Replicate 2 (ΔAbs/min) | Replicate 3 (ΔAbs/min) | Average Rate (ΔAbs/min) |
| 0 (Max Activity) | ||||
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| ... |
Table 2: Inhibition Data and IC50 Value for this compound
| Inhibitor Concentration [µM] | Log(Inhibitor Conc.) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Max Activity) | N/A | 0 | |
| [Conc. 1] | |||
| [Conc. 2] | |||
| [Conc. 3] | |||
| ... | |||
| IC50 Value [µM] |
Visualizations
Carbonic Anhydrase Catalytic Mechanism
Caption: Inhibition of the carbonic anhydrase catalyzed hydration of CO2.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Step-by-step workflow for the CA inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interpreting the ¹H NMR Spectrum of 4-Chlorobenzenesulfonamide
Introduction
4-Chlorobenzenesulfonamide is a chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals, including diuretics, and as a reagent in chemical research.[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with a chlorine atom and a sulfonamide group (-SO₂NH₂) at positions 1 and 4, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This note provides a detailed interpretation of the ¹H NMR spectrum of this compound and outlines the protocols for sample preparation and data acquisition.
Expected ¹H NMR Spectrum
The structure of this compound features a para-substituted aromatic ring, which gives rise to a characteristic AA'BB' spin system. However, in many spectrometers, this is simplified and appears as two distinct doublets in the aromatic region. Additionally, the sulfonamide group contains two exchangeable protons.
-
Aromatic Protons (AA'BB' System): The benzene ring has two sets of chemically non-equivalent protons.
-
H_A: The two protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear further downfield.
-
H_B: The two protons ortho to the chlorine atom appear slightly more upfield compared to H_A.
-
These two sets of protons split each other, resulting in two doublets, each integrating to two protons.
-
-
Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group are equivalent. They typically appear as a single, often broad, signal due to chemical exchange and quadrupolar coupling with the adjacent nitrogen atom. The chemical shift of these protons can be highly dependent on the solvent, concentration, and temperature.
The following diagram illustrates the chemical structure and the different proton environments of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-Chlorobenzenesulfonamide. Understanding the fragmentation pathways of this and similar sulfonamide-containing compounds is critical for their identification and characterization in various stages of drug discovery and development. This application note outlines the primary fragmentation routes, presents quantitative data for the characteristic fragment ions, and provides a comprehensive experimental protocol for acquiring the mass spectrum.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a unique "fingerprint" for identification. This note details the characteristic fragmentation pattern of this compound observed under EI-MS conditions. The primary fragmentation involves the loss of the sulfonamide group and subsequent cleavages of the aromatic ring, leading to the formation of distinct fragment ions.
Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M+) is observed at an m/z corresponding to its molecular weight. The fragmentation is dominated by the cleavage of the C-S bond and the loss of the SO2NH2 group, as well as the loss of SO2, a common fragmentation pathway for aromatic sulfonamides.
The proposed major fragmentation pathways are as follows:
-
Formation of the Molecular Ion: The initial event is the ionization of the this compound molecule, resulting in the formation of the molecular ion (M+) at m/z 191.
-
Loss of NH2: The molecular ion can undergo the loss of an amino radical (•NH2) to form an ion at m/z 175.
-
Formation of the Chlorophenyl Cation: A key fragmentation step is the cleavage of the C-S bond, leading to the formation of the 4-chlorophenyl cation at m/z 111. This is often the base peak in the spectrum, indicating its high stability.
-
Loss of SO2: A characteristic fragmentation of sulfonamides is the loss of a neutral sulfur dioxide (SO2) molecule from the molecular ion, which would result in an ion at m/z 127. However, the ion at m/z 111 is more prominent.
Quantitative Data
The relative abundances of the major ions in the EI mass spectrum of this compound are summarized in the table below. The data is based on typical fragmentation patterns and publicly available spectral data.[1]
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |
| 191 | [M]+• (Molecular Ion) | [C6H6ClNO2S]+• | 45 |
| 175 | [M - NH2]+ | [C6H4ClO2S]+ | 30 |
| 111 | [C6H4Cl]+ | [C6H4Cl]+ | 100 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the procedure for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation
-
Standard Solution: Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Solvent Purity: Ensure the solvent is of high purity (GC-MS grade) to avoid interference from impurities.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis
-
Acquire the mass spectrum of the this compound peak as it elutes from the GC column.
-
Identify the molecular ion peak and the major fragment ions.
-
Determine the relative abundance of each fragment ion by normalizing to the base peak (the most intense peak in the spectrum).
Fragmentation Pathway Diagram
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
References
Application of 4-Chlorobenzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzenesulfonamide is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making it a valuable starting point for the development of novel therapeutic agents. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of antibacterial, carbonic anhydrase inhibiting, anticonvulsant, and anticancer agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development in these areas.
Antibacterial Applications
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. These compounds often exhibit their antimicrobial effects by inhibiting essential metabolic pathways in bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide | Escherichia coli | Not Specified | [1] |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | Not Specified | [1] |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide | Pseudomonas aeruginosa | Not Specified | [1] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | E. coli | 50 | [2] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | B. licheniformis | 100 | [2] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | B. linens | 150 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile broth.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Carbonic Anhydrase Inhibition
This compound serves as a key pharmacophore for the design of carbonic anhydrase inhibitors (CAIs). These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of this compound derivatives against various carbonic anhydrase isoforms is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound/Derivative | CA Isoform | Ki (nM) | Reference |
| Hydrazonobenzenesulfonamide 5 | hCA I | 18.5 | [3] |
| Hydrazonobenzenesulfonamide 7 | hCA I | 22.7 | [3] |
| Hydrazonobenzenesulfonamide 12 | hCA I | 25.5 | [3] |
| Hydrazonobenzenesulfonamide 13 | hCA I | 30.1 | [3] |
| Hydrazonobenzenesulfonamide 27 | hCA I | 45.5 | [3] |
| Hydrazonobenzenesulfonamide 29 | hCA I | 20.3 | [3] |
| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | hCA XII | 1.0 | [4] |
| Benzenesulfonamide derivative 15 | hCA II | 3.3 | [5] |
| Benzenesulfonamide derivative 10a | hCA II | 5.4 | [5] |
| Benzenesulfonamide derivative 10d | hCA II | 6.1 | [5] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol describes a method for determining the inhibitory activity of compounds against carbonic anhydrase using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO₂.
Materials:
-
Purified carbonic anhydrase isoform
-
Test compound stock solution
-
HEPES buffer (pH 7.5)
-
Phenol (B47542) red indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase in HEPES buffer.
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO), and then further dilute in HEPES buffer.
-
-
Assay Performance:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
One syringe of the stopped-flow instrument is filled with the enzyme solution (containing the indicator).
-
The other syringe is filled with the CO₂-saturated water.
-
To measure inhibition, the enzyme solution is pre-incubated with the test compound for a defined period (e.g., 15 minutes) before the reaction.
-
-
Data Acquisition and Analysis:
-
The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.
-
The inhibition constant (Ki) is determined by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Anticonvulsant Applications
This compound itself and its derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant efficacy is often evaluated using the maximal electroshock (MES) seizure model in rodents, with the median effective dose (ED50) being a key parameter. The neurotoxicity is assessed by the median toxic dose (TD50), and the protective index (PI = TD50/ED50) provides a measure of the compound's therapeutic window.
| Compound | Animal Model | Administration | MES ED50 (mg/kg) | TD50 (mg/kg) | PI | Reference |
| This compound | Mouse | i.p. | Not Specified | Not Specified | Not Specified | [6] |
| This compound | Mouse | p.o. | Not Specified | High | High | [6] |
| This compound | Rat | p.o. | Effective | High | High | [6] |
| 4-methoxy-2,6-dimethylbenzanilide | Mouse | i.p. | 18.58 | 133.72 | 7.2 | [7] |
| 4-methoxy-2,6-dimethylbenzanilide | Mouse | p.o. | 27.40 | 342.58 | 12.5 | [7] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes the induction of seizures in rodents using electrical stimulation to evaluate the anticonvulsant properties of a test compound.
Materials:
-
Test compound
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Saline solution (for electrode contact)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).
-
-
Seizure Induction:
-
At the time of peak effect of the compound, apply a drop of saline to the animal's corneas.
-
Place the corneal electrodes on the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of both hindlimbs for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Anticancer Applications: β-Catenin Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. Specifically, these compounds can disrupt the interaction between β-catenin and its transcriptional co-activators.
Quantitative Data: β-Catenin Inhibition and Anticancer Activity
The anticancer activity of these derivatives is assessed by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | SW480 (colorectal cancer) | 2 | Not Specified |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | HCT116 (colorectal cancer) | 0.12 | Not Specified |
Experimental Protocol: β-Catenin/TCF Reporter Assay
This assay measures the activity of the canonical Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.
Materials:
-
Cancer cell line (e.g., HEK293T or a cancer cell line with an active Wnt pathway)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a known Wnt pathway inhibitor as a positive control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Synthesis of N-Substituted this compound Derivatives
A general and versatile method for the synthesis of N-substituted this compound derivatives involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine.
General Experimental Protocol for Synthesis
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine, Pyridine, or Sodium Hydride)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1-1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.0-1.2 eq) in a minimal amount of the same solvent.
-
Add the solution of 4-chlorobenzenesulfonyl chloride dropwise to the stirred amine solution at 0°C.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired N-substituted this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. The information and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel drugs targeting bacterial infections, neurological disorders, and cancer. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the identification of more potent and selective drug candidates.
References
- 1. This compound | 98-64-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative anticonvulsant activity of this compound and prototype antiepileptic drugs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chlorobenzenesulfonamide Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chlorobenzenesulfonamide derivatives in anticancer research. This document includes a summary of their biological activities, detailed protocols for their evaluation, and diagrams of relevant signaling pathways.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In recent years, derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in cell growth and survival, such as the Wnt/β-catenin and carbonic anhydrase IX (CA IX) pathways, as well as the induction of apoptosis. This document serves as a resource for researchers engaged in the discovery and development of novel anticancer therapeutics based on this versatile chemical scaffold.
Data Presentation
The following tables summarize the in vitro anticancer activities of selected this compound derivatives from recent studies.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 18 | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 0.1 | [1] |
| Melanoma (SK-MEL-2) | GI50 | 0.1 | [1] | |
| Compound 25 | Colorectal Cancer (SW480) | IC50 | 2 | [2] |
| Colorectal Cancer (HCT116) | IC50 | 0.12 | [2] | |
| Chalcone derivative 5 | Gastric Adenocarcinoma (AGS) | IC50 | < 1.0 µg/mL | [3] |
| Acute Promyelocytic Leukemia (HL-60) | IC50 | < 1.57 µg/mL | [3] | |
| Cervical Cancer (HeLa) | IC50 | 5.67 | [3] | |
| Thiazolone-benzenesulfonamide 4e | Triple-Negative Breast Cancer (MDA-MB-231) | IC50 | 3.58 | |
| Breast Cancer (MCF-7) | IC50 | 4.58 | ||
| Thiazolone-benzenesulfonamide 4g | Triple-Negative Breast Cancer (MDA-MB-231) | IC50 | 5.54 | |
| Breast Cancer (MCF-7) | IC50 | 2.55 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.
Protocol 1: Cell Viability MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is for quantifying apoptosis in cancer cells treated with this compound derivatives using flow cytometry.[7]
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the this compound derivative for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the this compound derivative
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Colony Formation Assay
This assay assesses the long-term effect of this compound derivatives on the proliferative capacity of cancer cells.[9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[10]
-
Allow the cells to attach overnight, then treat with various concentrations of the this compound derivative.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium with fresh compound-containing medium every 2-3 days.[9]
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a fixation solution for 10-15 minutes.[11]
-
Stain the colonies with crystal violet solution for 20-30 minutes.[12]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Protocol 5: In Vivo Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound derivatives in an immunodeficient mouse model.[13]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 4-6 weeks old[14]
-
Cancer cell line known to be sensitive to the derivative in vitro
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration
-
Vehicle control
Procedure:
-
Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in sterile PBS or serum-free medium. The cell viability should be >95%.[13]
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse. A mixture with Matrigel may enhance tumor take-rate.[14]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[13]
-
Administer the this compound derivative and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes promoting cell proliferation and survival.[15][16] Some this compound derivatives have been shown to inhibit this pathway, representing a promising therapeutic strategy.[17][18]
Caption: Wnt/β-catenin signaling pathway and a potential point of inhibition.
Apoptosis Induction
Many anticancer agents, including this compound derivatives, induce programmed cell death, or apoptosis. This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases.[1][19]
Caption: Extrinsic and intrinsic apoptosis pathways.
Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many hypoxic tumors and contributes to an acidic tumor microenvironment, promoting tumor progression and metastasis.[20][21] Sulfonamides are a well-known class of CA IX inhibitors. By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis.[2][22]
Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents [iris.uniroma1.it]
- 16. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
identifying common impurities in 4-Chlorobenzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chlorobenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of the final this compound product. What are the likely causes and how can we improve the yield?
Answer: Low yields in this compound synthesis can arise from issues in either the chlorosulfonation or the amination step. Here are the common culprits and their solutions:
| Potential Cause | Troubleshooting / Prevention | Expected Outcome |
| Incomplete Chlorosulfonation | Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents). The aromatic compound (chlorobenzene) should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. | Maximizes the conversion of chlorobenzene (B131634) to 4-chlorobenzenesulfonyl chloride, the key intermediate. |
| Hydrolysis of 4-Chlorobenzenesulfonyl chloride | The sulfonyl chloride intermediate is highly sensitive to moisture. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, pour the reaction mixture onto crushed ice and separate the organic layer as quickly as possible to minimize contact with water. | Minimizes the formation of the unreactive 4-chlorobenzenesulfonic acid, thereby preserving the intermediate for the subsequent amination step. |
| Formation of 4,4'-Dichlorodiphenyl sulfone | This byproduct is favored when an insufficient excess of chlorosulfonic acid is used or at elevated temperatures. Use a larger excess of chlorosulfonic acid and maintain a low reaction temperature during the addition of chlorobenzene. | Reduces the formation of the sulfone byproduct, increasing the yield of the desired sulfonyl chloride intermediate. |
| Incomplete Amination | Ensure an adequate excess of the ammonia (B1221849) source is used. The reaction of 4-chlorobenzenesulfonyl chloride with ammonia should be carried out at a controlled temperature to prevent side reactions. Monitor the reaction to completion via TLC. | Drives the conversion of the sulfonyl chloride to the final sulfonamide product. |
| Side Reactions during Amination | Precise pH control is crucial during amination to prevent hydrolysis of the sulfonyl chloride. Maintaining basic conditions is necessary for the nucleophilic attack of ammonia. | Maximizes the formation of this compound and minimizes the formation of 4-chlorobenzenesulfonic acid. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: Our final product is showing significant impurities upon analysis. How can we identify and minimize them?
Answer: Impurity profiling is crucial for ensuring the quality of your synthesis. The common impurities and methods to control them are outlined below.
| Impurity | Identification Method | Prevention / Mitigation |
| 2-Chlorobenzenesulfonamide and 3-Chlorobenzenesulfonamide (Isomers) | HPLC, GC-MS | The formation of these isomers is inherent to the electrophilic aromatic substitution on chlorobenzene. While para-substitution is majorly favored (around 98.8%), ortho (around 0.8%) and meta (around 0.4%) isomers are also formed.[1] Purification by recrystallization can help in isolating the desired para-isomer. |
| 4,4'-Dichlorodiphenyl sulfone | HPLC, GC-MS | This byproduct forms during the chlorosulfonation step. Its formation can be minimized by using a larger excess of chlorosulfonic acid and maintaining a low reaction temperature. It can be removed by filtration after the amination step, as it is insoluble in the aqueous ammonia solution.[2] |
| 4-Chlorobenzenesulfonic acid | HPLC | This is a hydrolysis product of 4-chlorobenzenesulfonyl chloride. Prevent its formation by using anhydrous conditions during the chlorosulfonation and workup, and by maintaining careful pH control during amination. |
| Unreacted 4-Chlorobenzenesulfonyl chloride | HPLC, GC-MS | Ensure the amination reaction goes to completion by using a sufficient excess of ammonia and allowing for adequate reaction time. |
| Unreacted Chlorobenzene | GC-MS | Ensure the initial chlorosulfonation reaction is complete. Unreacted chlorobenzene can be removed during the workup and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common industrial synthesis involves a two-step process:
-
Chlorosulfonation of Chlorobenzene: Chlorobenzene is reacted with an excess of chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.
-
Amination: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with ammonia to produce this compound.
Q2: What are the critical parameters to control during the chlorosulfonation of chlorobenzene?
A2: The critical parameters are:
-
Stoichiometry: A significant excess of chlorosulfonic acid is necessary to drive the reaction towards the sulfonyl chloride and minimize the formation of 4,4'-dichlorodiphenyl sulfone.
-
Temperature: The reaction is exothermic and should be maintained at a low temperature (typically 0-10 °C) during the addition of chlorobenzene to control the reaction rate and prevent the formation of byproducts.
-
Reaction Time: The reaction should be monitored to ensure completion.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of products in both the chlorosulfonation and amination steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the best method for purifying the final this compound product?
A4: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a product with high purity.
Q5: What analytical techniques are recommended for impurity profiling of this compound?
A5: A combination of chromatographic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary technique for quantifying the main component and known impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities, such as residual solvents and unreacted starting materials like chlorobenzene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of unknown non-volatile impurities.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Typical Levels
| Impurity | Typical Level | Stage of Formation |
| 2-Chlorobenzenesulfonamide | ~0.8% of isomeric mixture | Chlorosulfonation |
| 3-Chlorobenzenesulfonamide | ~0.4% of isomeric mixture | Chlorosulfonation |
| 4,4'-Dichlorodiphenyl sulfone | Can be up to 4-10% if conditions are not optimized | Chlorosulfonation |
| 4-Chlorobenzenesulfonic acid | Variable, depends on moisture control | Chlorosulfonation workup & Amination |
| Unreacted 4-Chlorobenzenesulfonyl chloride | Trace amounts | Amination |
| Unreacted Chlorobenzene | Trace amounts | Chlorosulfonation |
Note: These levels are approximate and can vary significantly depending on the reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Chlorosulfonation of Chlorobenzene to form 4-Chlorobenzenesulfonyl chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the chlorobenzene spot disappears.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-chlorobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the product under vacuum.
Step 2: Amination of 4-Chlorobenzenesulfonyl chloride
-
In a beaker, add the crude 4-chlorobenzenesulfonyl chloride from the previous step to an excess of concentrated aqueous ammonia with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Stir the mixture vigorously for 30-60 minutes.
-
The solid this compound will precipitate.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals in an oven at 60-70 °C to obtain pure this compound.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Managing Side Reactions in the Chlorosulfonation of Chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of chlorobenzene (B131634). The information is presented in a practical, question-and-answer format to directly address common challenges and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and major side products in the chlorosulfonation of chlorobenzene?
The primary desired product is 4-chlorobenzenesulfonyl chloride. However, due to the nature of the electrophilic aromatic substitution reaction, several side products can form. The most common side products include:
-
Isomeric sulfonyl chlorides: While the para-isomer (4-chlorobenzenesulfonyl chloride) is the major product, small amounts of the ortho-isomer (2-chlorobenzenesulphonyl acid) can also be formed.[1][2][3] The meta-isomer is typically formed in negligible amounts.[4][5]
-
4,4'-Dichlorodiphenyl sulfone: This is a significant byproduct formed, particularly when the molar ratio of chlorosulfonic acid to chlorobenzene is not sufficiently high.[6][7][8][9]
-
Chlorobenzenesulfonic acid: This can be formed as an intermediate and can remain as a byproduct if the conversion to the sulfonyl chloride is incomplete.[7][10] Hydrolysis of the sulfonyl chloride during workup is another major cause of its formation.[11][12][13]
Q2: What is the general mechanism of the chlorosulfonation of chlorobenzene?
Chlorosulfonation is an electrophilic aromatic substitution reaction. At lower temperatures, chlorosulfonic acid can act as the electrophile source, potentially through an equilibrium that generates SO₂Cl⁺. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group, leading to the preferential formation of the 4-chlorobenzenesulfonyl chloride.[1][2][14]
Q3: Why is an excess of chlorosulfonic acid typically used?
Using a significant excess of chlorosulfonic acid is crucial for several reasons:
-
It drives the reaction towards the formation of the desired sulfonyl chloride.
-
It helps to minimize the formation of the 4,4'-dichlorodiphenyl sulfone byproduct.[6][8][12]
-
It can act as a solvent for the reaction.
Industrially, efforts are made to reduce the excess amount to minimize waste and cost.[6][15]
Troubleshooting Guide
Issue 1: Low Yield of 4-Chlorobenzenesulfonyl Chloride
Q: My yield of 4-chlorobenzenesulfonyl chloride is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. The following troubleshooting chart can help diagnose the issue:
Issue 2: High Level of 4,4'-Dichlorodiphenyl Sulfone Byproduct
Q: I am observing a significant amount of 4,4'-dichlorodiphenyl sulfone in my product mixture. How can I minimize its formation?
A: The formation of 4,4'-dichlorodiphenyl sulfone is a common side reaction that can be suppressed by adjusting the reaction conditions.
| Parameter | Recommendation to Minimize Sulfone Formation | Rationale |
| Molar Ratio | Increase the molar excess of chlorosulfonic acid to chlorobenzene (e.g., 3:1 or higher).[8][9] | A high concentration of chlorosulfonic acid favors the formation of the sulfonyl chloride over the sulfone. |
| Order of Addition | Slowly add chlorobenzene to the chlorosulfonic acid.[12] | This maintains a constant excess of chlorosulfonic acid throughout the reaction, disfavoring the reaction of the intermediate with another molecule of chlorobenzene. |
| Temperature | Maintain a moderate reaction temperature (e.g., 55-60°C).[8][9] | Higher temperatures can promote the formation of the sulfone. |
| Additives | Consider the use of thionyl chloride in the reaction mixture.[6] | Thionyl chloride can help to convert any sulfonic acid intermediate back to the sulfonyl chloride, reducing the pathway to sulfone formation. |
| Solvent | Performing the reaction in a halogenated aliphatic hydrocarbon solvent (e.g., 1,2-dichloroethane) in the presence of an alkali metal salt (e.g., NaCl) has been shown to increase the yield of the desired product and suppress sulfone formation.[8][9] | The solvent and salt can modify the reaction environment to favor the desired pathway. |
Issue 3: Product is an Oil or Fails to Crystallize
Q: My final product is an oil and does not crystallize, or it is difficult to purify. What could be the issue?
A: This is often due to the presence of impurities, primarily the isomeric 2-chlorobenzenesulfonyl chloride and residual starting materials or byproducts.
-
Isomeric Impurities: The presence of the ortho-isomer can lower the melting point of the final product, causing it to be an oil or a low-melting solid. While complete elimination is difficult, careful control of the reaction temperature can influence the isomer ratio.
-
Hydrolysis: If the product has been exposed to moisture for an extended period during workup, it may have partially hydrolyzed to the sulfonic acid, which is highly water-soluble and can interfere with crystallization.[11][12] Ensure a rapid and cold aqueous workup.
-
Purification: For purification, vacuum distillation is a common method.[6][11] Crystallization from a non-polar solvent like ether at low temperatures can also be effective.[16]
Experimental Protocols
Protocol 1: Standard Chlorosulfonation of Chlorobenzene
This protocol is a general laboratory-scale procedure.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add a 3 to 4 molar excess of chlorosulfonic acid to the flask and cool it in an ice bath.
-
Slowly add chlorobenzene dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid. Maintain the temperature below 25°C during the addition.[17]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to approximately 60°C for 2 hours.[17]
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and water with vigorous stirring.
-
The 4-chlorobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water to remove residual acids.
-
The crude product can be purified by recrystallization or vacuum distillation.
Protocol 2: Workup and Isolation
A critical step to avoid side reactions (hydrolysis).
Workflow for Optimal Product Isolation:
Data Summary
The following table summarizes key quantitative data from the literature regarding the chlorosulfonation of chlorobenzene.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Molar Ratio (Chlorosulfonic Acid : Chlorobenzene) | 3:1 | Yield of 4-chlorobenzenesulfonyl chloride: 72-73% | [8] |
| Molar Ratio (Chlorosulfonic Acid : Chlorobenzene) | 8:1 | Yield of 4-chlorobenzenesulfonyl chloride: 80% | [8] |
| Reaction Temperature | 55-60°C (in 1,2-dichloroethane (B1671644) with NaCl) | Yield of desired product: 90%; Sulfone byproduct: 2.5% | [8][9] |
| Reaction Temperature | 23-25°C for 2-3h, then 60°C for 2h | Standard industrial practice | [17] |
| Isomer Distribution | Sulfonation with sulfur trioxide | 98.96% para, 0.95% ortho, 0.09% meta | [4] |
| Isomer Distribution | Sulfonation in aqueous sulfuric acid | 98.8% para, 0.8% ortho, 0.4% meta | [5] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction of chlorosulfonic acid with water is highly exothermic and releases corrosive gases.[18][19] Always add the acid to water/ice, never the other way around.
References
- 1. shaalaa.com [shaalaa.com]
- 2. youtube.com [youtube.com]
- 3. shaalaa.com [shaalaa.com]
- 4. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 9. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 14. Chloro benzene react with concentrated h2so4 | Filo [askfilo.com]
- 15. US4316862A - Process for the preparation of sulphonic acid chlorides - Google Patents [patents.google.com]
- 16. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 17. guidechem.com [guidechem.com]
- 18. youtube.com [youtube.com]
- 19. macro.lsu.edu [macro.lsu.edu]
Optimizing Reaction Yield for 4-Chlorobenzenesulfonamide Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of 4-Chlorobenzenesulfonamide is crucial for efficient and cost-effective production. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on maximizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially applied method for synthesizing this compound is the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849). This reaction is typically carried out in an aqueous medium under basic conditions. The core of this synthesis is a nucleophilic substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Q2: What are the expected yields for this synthesis?
Under optimized laboratory conditions, yields for the synthesis of this compound can range from 85% to over 90%.[1] For instance, a patented industrial process reports a yield of 90.9% when the reaction is carefully controlled.[2] Achieving such high yields consistently depends on meticulous control over reaction parameters.
Q3: What are the major side products that can form during the synthesis?
The primary side products of concern are:
-
4,4'-Dichlorodiphenyl sulfone: This impurity can arise from the starting material, 4-chlorobenzenesulfonyl chloride, especially in industrial preparations.
-
4-Chlorobenzenesulfonic acid: This is formed through the hydrolysis of 4-chlorobenzenesulfonyl chloride, which is a competitive reaction in the presence of water.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to suboptimal yields or purity.
Issue 1: Low Reaction Yield
A lower than expected yield is a common challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Hydrolysis of 4-chlorobenzenesulfonyl chloride | Maintain a basic pH (around 9-10) throughout the reaction to suppress the hydrolysis of the sulfonyl chloride to the less reactive sulfonic acid.[1] Use of a pH controller is recommended for precise control. |
| Suboptimal Reaction Temperature | The reaction is exothermic. It is crucial to maintain a low temperature, especially during the addition of 4-chlorobenzenesulfonyl chloride, to minimize side reactions. An initial temperature of 0-5°C is recommended, followed by allowing the reaction to proceed at room temperature (around 25°C).[1] |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogenous reaction mixture. This is particularly important as 4-chlorobenzenesulfonyl chloride has low solubility in water. |
| Insufficient Ammonia | A molar excess of ammonia is necessary to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct. A molar ratio of 1:1.2 (4-chlorobenzenesulfonyl chloride to ammonia) is a good starting point.[1] |
| Impure Starting Materials | Use high-purity 4-chlorobenzenesulfonyl chloride. The presence of impurities like 4,4'-dichlorodiphenyl sulfone can affect the reaction and the final product's purity. |
Issue 2: Product Contamination with 4,4'-Dichlorodiphenyl Sulfone
If the final product is contaminated with 4,4'-dichlorodiphenyl sulfone, consider the following:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Impurity in the starting material | Source high-purity 4-chlorobenzenesulfonyl chloride. If this is not feasible, the crude starting material can be purified by recrystallization. |
| Carryover from the synthesis of 4-chlorobenzenesulfonyl chloride | In the industrial synthesis of the starting material from chlorobenzene (B131634) and chlorosulfonic acid, the formation of this sulfone is a known side reaction. If you are preparing the starting material in-house, ensure optimized conditions for that step to minimize its formation. |
| Purification challenges | 4,4'-Dichlorodiphenyl sulfone is insoluble in the aqueous ammonia solution. It can be removed by filtration of the reaction mixture before the acidification step to precipitate the desired product.[2] |
Issue 3: Product Contamination with 4-Chlorobenzenesulfonic Acid
The presence of 4-chlorobenzenesulfonic acid in the final product indicates significant hydrolysis of the starting material.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Low pH during the reaction | As mentioned, maintaining a basic pH is critical. If the pH drops, the rate of hydrolysis of 4-chlorobenzenesulfonyl chloride increases. |
| High reaction temperature | Elevated temperatures can accelerate the rate of hydrolysis. Strict temperature control is essential. |
| Prolonged reaction time in aqueous media | While the reaction needs sufficient time to go to completion (typically 4-6 hours), unnecessarily long reaction times can increase the extent of hydrolysis.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on literature data.
| Parameter | Condition | Reported Yield (%) | Reference |
| Temperature | 0-5°C (initial), then 25°C | 85-88 | [1] |
| pH | 9-10 (maintained with NaOH) | 85-88 | [1] |
| Stoichiometry (Sulfonyl Chloride:Ammonia) | 1:1.2 | 85-88 | [1] |
| Industrial Protocol | Controlled addition to aqueous ammonia, followed by acidification | 90.9 | [2] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia (25% solution)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) (for precipitation)
-
Tetrahydrofuran (THF)
-
Water (deionized)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and pH probe, prepare a 3:1 (v/v) mixture of water and THF.
-
Add the aqueous ammonia solution to the solvent mixture, ensuring a molar excess of approximately 1.2 equivalents relative to the 4-chlorobenzenesulfonyl chloride to be added.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add the 4-chlorobenzenesulfonyl chloride to the cooled ammonia solution while stirring vigorously. Maintain the temperature between 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C).
-
Monitor the pH of the reaction and maintain it between 9 and 10 by adding a sodium hydroxide solution as needed.
-
Continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly add hydrochloric acid to the reaction mixture to adjust the pH to 5-6. This will precipitate the this compound.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
troubleshooting low yield in N-alkylation of 4-Chlorobenzenesulfonamide
Welcome to the Technical Support Center for the N-alkylation of 4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of this compound can stem from several factors, including incomplete deprotonation of the sulfonamide, suboptimal reaction conditions, or the occurrence of side reactions. To enhance the yield, consider the following troubleshooting steps:
-
Optimize the Base: The choice of base is critical for the efficient deprotonation of the sulfonamide. Stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can ensure complete formation of the sulfonamide anion, which is a more potent nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for this reaction. They effectively solvate the cation of the base, leading to a more reactive "naked" sulfonamide anion.
-
Consider the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. For alkyl halides, the reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can improve the reaction rate and yield.
-
Adjust the Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some less reactive alkylating agents, heating to 60-80°C may be necessary.
Q2: I am observing a significant amount of the N,N-dialkylated byproduct. How can I minimize this side reaction?
A2: The formation of the N,N-dialkylated product is a common issue, as the mono-alkylated product can be deprotonated and react further with the alkylating agent. To favor mono-alkylation, the following strategies can be employed:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second alkylation event.
-
Use a Bulky Alkylating Agent: If the desired product allows, using a sterically hindered alkylating agent can disfavor the second alkylation on the already substituted nitrogen atom.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by slowing down the rate of the second alkylation more significantly than the first.
Q3: My reaction is producing an undesired O-alkylated isomer. How can I promote N-alkylation over O-alkylation?
A3: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atoms are "harder".
To favor N-alkylation, you should:
-
Choose a "Soft" Alkylating Agent: According to the HSAB principle, soft nucleophiles react preferentially with soft electrophiles. Alkyl iodides are considered softer electrophiles than alkyl bromides, which are in turn softer than alkyl chlorides or tosylates. Therefore, using an alkyl iodide can favor N-alkylation.
-
Use Polar Aprotic Solvents: Solvents like DMF and DMSO can effectively solvate the cation of the base, leaving a more "naked" and highly reactive sulfonamide anion. This increased reactivity tends to favor attack at the more nucleophilic nitrogen atom.
-
Consider the Counter-ion: Larger, more polarizable ("softer") cations from the base, such as cesium (Cs⁺), can lead to a looser ion pair with the sulfonamide anion, which may also favor N-alkylation.
Troubleshooting Guide
This section provides a visual guide to troubleshooting low yield in the N-alkylation of this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of N-alkylation of sulfonamides, based on literature data. While specific comparative data for this compound is limited, the trends observed for closely related sulfonamides provide valuable insights for reaction optimization.
Table 1: Effect of Base on the N-Alkylation of a Secondary Sulfonamide with Benzyl (B1604629) Bromide
| Entry | Sulfonamide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Allyl-4-methylbenzenesulfonamide | NaOH | THF/H₂O | Room Temp. | 24 | 67[1] |
Table 2: Yields for N-Alkylation of N-Substituted 4-Chlorobenzenesulfonamides with Various Electrophiles
| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexyl | Ethyl iodide | NaH | DMF | 3-4 | 78 |
| 2 | Cyclohexyl | Benzyl chloride | NaH | DMF | 3-4 | 82 |
| 3 | 2-Phenylethyl | Ethyl iodide | NaH | DMF | 3-4 | 79 |
| 4 | 2-Phenylethyl | Benzyl chloride | NaH | DMF | 3-4 | 85 |
| 5 | 2-Methyl-6-nitrophenyl | Ethyl iodide | NaH | DMF | 3-4 | 89 |
Reaction conditions: N-substituted-4-chlorobenzenesulfonamide (1 eq.), alkylating agent (1 eq.), NaH, DMF, room temperature.
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of this compound
This protocol provides a general starting point for the N-benzylation of this compound. Optimal conditions may vary depending on the scale and specific laboratory setup.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. The mixture will be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for another 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.05 eq.) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). If the reaction is sluggish, the temperature can be gradually increased to 60-80 °C.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of N-Benzyl-4-chlorobenzenesulfonamide by Column Chromatography
Materials:
-
Crude N-benzyl-4-chlorobenzenesulfonamide
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent mixture. In a separate flask, add a small amount of silica gel and concentrate the solution containing the crude product onto the silica gel under reduced pressure. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elute the Column: Begin elution with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.
-
Collect Fractions: Collect fractions and monitor the elution of the product by TLC.
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired product.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified N-benzyl-4-chlorobenzenesulfonamide.
Caption: General experimental workflow for N-alkylation.
References
Technical Support Center: Purification of Crude 4-Chlorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the starting materials and potential side reactions during its synthesis. The synthesis generally involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-chlorobenzenesulfonyl chloride.
-
Side-Reaction Products: 4,4'-dichlorodiphenyl sulfone is a common byproduct from the synthesis of the starting material.[2]
-
Hydrolysis Products: 4-chlorobenzenesulfonic acid can form if the sulfonyl chloride starting material is exposed to water.[1]
-
Isomeric Impurities: 2-chlorobenzenesulfonamide (B1218434) may be present as an isomer.[3]
-
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary and most effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities and is often the first method of choice due to its simplicity and scalability. It relies on the differential solubility of the compound and impurities in a specific solvent at varying temperatures.[4]
-
Column Chromatography is highly effective for separating compounds with similar polarities and is particularly useful when recrystallization fails to achieve the desired purity.[5]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but has low solubility at room temperature or below.[6] Based on the polar nature of the sulfonamide group, polar solvents are a good starting point.[7][8] Ethanol (B145695), or an ethanol/water mixture, is often a suitable choice for compounds of this type.[9][10] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures) to identify the optimal system.
Q4: Is this compound stable during purification?
A4: this compound is a relatively stable compound under standard purification conditions. However, prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential hydrolysis of the sulfonamide group.
Data Presentation: Properties and Purification Parameters
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Physical Appearance | White to off-white powder/solid | [11][12] |
| Melting Point (Pure) | 144-148 °C | [11][13][14] |
| Molecular Weight | 191.64 g/mol | [3][12] |
| Solubility | Soluble in 10% aqueous NaOH; Soluble in polar organic solvents like ethanol. | [9][14] |
| Recrystallization Yield | Typically 75-90% (dependent on crude purity and technique) | |
| Column Chromatography Yield | Typically 60-80% (dependent on loading and separation) | |
| Expected Final Purity | >98% (Recrystallization), >99% (Column Chromatography) | [1] |
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. Impurities may also lower the melting point below the solution temperature. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath).[15] |
| No crystals form upon cooling. | The solution is too dilute (excess solvent was used). The solution is supersaturated and requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of pure product. If that fails, reduce the solvent volume by gentle heating and allow it to cool again.[6][15] |
| Low recovery of purified product. | Too much solvent was used, keeping the product dissolved even when cold. The crystals were filtered before crystallization was complete. Premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used for dissolution. Allow sufficient time for cooling and crystallization, potentially in an ice bath. When performing hot filtration, use a pre-warmed funnel and flask to prevent premature crystal formation.[4] |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution to avoid bumping.[4] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots (streaking or overlapping bands). | The chosen eluent (mobile phase) is too polar or not polar enough. The column was overloaded with the crude sample. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first to achieve good separation (Rf value of ~0.2-0.4 for the target compound).[16] Reduce the amount of crude material loaded onto the column. |
| The compound will not elute from the column. | The eluent is not polar enough to move the compound through the silica (B1680970) gel. | Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. |
| The column runs dry (solvent level drops below the top of the silica). | Insufficient care was taken when adding new eluent. | This can cause cracks in the stationary phase, leading to poor separation. The column must be repacked. Always ensure the solvent level remains above the silica gel surface. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.[4]
-
Crystallization: Remove the flask from the heat. Slowly add hot water dropwise to the solution until it becomes slightly and persistently cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[15]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass. Characterize the final product by taking a melting point.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from its impurities, aiming for an Rf value of approximately 0.3.[16]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Ensure there are no air bubbles or cracks in the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and never let the solvent level drop below the top of the silica gel.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting logic for purifying this compound.
Caption: Step-by-step workflow for the recrystallization procedure.
References
- 1. This compound | 98-64-6 | Benchchem [benchchem.com]
- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 3. This compound 98 98-64-6 [sigmaaldrich.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. This compound(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound | 98-64-6 [chemicalbook.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 4-Chlorobenzenesulfonamide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorobenzenesulfonamide. The following information addresses common issues related to solvent choice and its impact on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of this compound?
A1: Solvent polarity can significantly influence the reaction rate. For reactions involving polar starting materials or the formation of charged intermediates and transition states, polar solvents generally enhance the reaction rate by stabilizing these species.[1] Conversely, nonpolar solvents may be preferable for reactions involving nonpolar reactants. The choice between polar protic and polar aprotic solvents is also critical, as this can affect the solvation of nucleophiles and other reactants.
Q2: What is the difference between a protic and an aprotic solvent, and how does this choice impact my reaction?
A2: Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack this capability. In reactions with 4-chlorobenzenesulfonyl chloride, which often involve a nucleophilic attack, polar aprotic solvents can be advantageous. They can solvate the cation but leave the nucleophile relatively free, increasing its reactivity and accelerating the reaction rate. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus slowing the reaction.
Q3: My reaction yield is low. Could the solvent be the cause?
A3: Yes, the choice of solvent is a common reason for low yields in sulfonamide synthesis.[2] Several factors related to the solvent can contribute to this:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Side Reactions: The solvent can participate in or promote side reactions. For instance, in the presence of water (a protic solvent), the starting material, 4-chlorobenzenesulfonyl chloride, can hydrolyze, reducing the amount available for the desired reaction.[2]
-
Inappropriate Polarity: As discussed, the polarity of the solvent affects the stabilization of transition states. An incorrect choice can lead to a slower reaction and potentially favor side reactions.
Q4: How can I monitor the progress of my this compound reaction?
A4: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of starting materials and the appearance of the product. For a more detailed kinetic analysis, UV-Vis spectroscopy can be employed to continuously monitor the concentration of a chromophoric species over time.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incorrect solvent choice leading to poor solubility or side reactions.[2] | Ensure all reactants are soluble in the chosen solvent. If hydrolysis is a concern, switch to an anhydrous aprotic solvent. Consider a solvent with a different polarity to better stabilize the transition state. |
| Reaction has not gone to completion. | Monitor the reaction using TLC or HPLC. If the reaction has stalled, a change in solvent to one that better solubilizes the reactants or a higher boiling point solvent to increase the reaction temperature may be necessary. | |
| Multiple Products/Impurities | Solvent promoting side reactions. | Switch to a less reactive solvent. For example, if you are using a protic solvent and observing hydrolysis, change to an anhydrous aprotic solvent like acetonitrile (B52724) or THF.[2] |
| Temperature is too high, causing decomposition. | Use a solvent with a lower boiling point to run the reaction at a milder temperature. | |
| Difficulty in Product Purification | The product is highly soluble in the reaction solvent, making isolation difficult. | Choose a solvent from which the product will precipitate upon cooling or after the reaction is complete. |
| The solvent has a high boiling point and is difficult to remove. | If possible, use a lower-boiling point solvent. Otherwise, ensure your purification method (e.g., high-vacuum distillation, lyophilization) is adequate for solvent removal. |
Data on Solvent Effects
| Solvent | Reactant Ratio (Sulfonyl Chloride:Amine:Pyridine) | Reaction Time (hours) | Yield (%) |
| Dichloromethane | 1 : 1 : 2 | Overnight | 88 |
| Methanol (B129727) | 1 : 1 : 1 | 12 | 76 |
| Methanol | 1 : 1 : 2.5 | 7 | 80 |
| Methanol | 1 : 1 : 5 | 2 | 89 |
This data is for the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminoacetophenone in the presence of pyridine (B92270) as a base.[5] The results indicate that in this specific case, increasing the concentration of the base in methanol significantly shortens the reaction time and improves the yield.[5]
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative
This protocol is a general guideline for the reaction of 4-chlorobenzenesulfonyl chloride with an amine.
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[2]
-
Dissolving the Amine: In a round-bottom flask, dissolve the amine (1 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.1-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Reaction: Slowly add the 4-chlorobenzenesulfonyl chloride solution to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol for a Kinetic Study using UV-Vis Spectroscopy
This protocol outlines a method to determine the reaction kinetics.
-
Instrumentation: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.[4]
-
Preparation of Stock Solutions: Prepare stock solutions of 4-chlorobenzenesulfonyl chloride and the amine in the chosen solvent.
-
Determination of Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Kinetic Run: a. Place a known concentration of the amine solution in a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer. b. Initiate the reaction by adding a small volume of the 4-chlorobenzenesulfonyl chloride stock solution to the cuvette and mix quickly. c. Immediately begin recording the absorbance at the predetermined wavelength at regular time intervals.
-
Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. By varying the concentrations of the reactants and the temperature, the rate law, rate constant, and activation parameters for the reaction can be determined.[3]
Visualizations
References
stability and storage conditions for 4-Chlorobenzenesulfonamide
This technical support center provides essential information on the stability and storage of 4-Chlorobenzenesulfonamide for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, this compound should be kept in a dry, dark place at -20°C for periods extending from months to years. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, typically prepared in solvents like DMSO, should also be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] It is advisable to use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[1] Storage in an amber vial or in a dark location is advisable to prevent potential photodegradation.
Q4: What is the shelf life of this compound?
A4: If stored correctly under the recommended conditions, this compound has a shelf life of over two years.[1] One supplier suggests a shelf life of 48 months.[3]
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color from its typical white to off-white appearance or a change in its physical form.[2][4] Chemical analysis, such as HPLC, is the most reliable method to assess purity and detect degradation products.
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Source(s) |
| Storage Temperature (Solid) | Short-term (days to weeks) | 0 - 4°C | [1] |
| Long-term (months to years) | -20°C | [1] | |
| Room Temperature | Permissible for shipping and short periods | [1][5] | |
| Storage Temperature (Solution) | Short-term (days to weeks) | 0 - 4°C | [1] |
| Long-term (months) | -20°C | [1] | |
| Light Exposure | General Storage | Store in a dark place | [1] |
| Humidity | General Storage | Store in a dry, well-ventilated area in a tightly closed container | [2] |
| Shelf Life | Stored Properly | > 2 years | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). If in doubt, use a fresh batch of the compound. Perform a purity check using HPLC. |
| Compound has changed color or appearance | Potential chemical degradation. | Do not use the compound. Dispose of it according to safety guidelines and obtain a new batch. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, affecting its solubility characteristics. | Ensure the compound has been stored in a desiccated environment. If solubility issues persist, gentle warming or sonication may be attempted, provided the solvent is appropriate for the experiment. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | Compare the chromatogram to that of a known fresh standard. Identify potential degradation products by their mass-to-charge ratio if using LC-MS. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 105°C for 24 hours.
-
After cooling, dissolve the stressed solid in the solvent to prepare a solution of known concentration for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose 1 mL of the stock solution in a transparent container to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Workflow for Forced Degradation Study.
References
resolving peak tailing in HPLC analysis of 4-Chlorobenzenesulfonamide
Technical Support Center: 4-Chlorobenzenesulfonamide HPLC Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of this compound.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter half is broader than the front. This can compromise the accuracy of integration and reduce resolution between adjacent peaks. The following workflow and table outline a systematic approach to diagnosing and fixing this issue.
Troubleshooting Workflow
The diagram below illustrates a logical workflow for identifying and resolving the root cause of peak tailing for this compound.
Summary of Causes and Solutions
The following table summarizes common causes of peak tailing for this compound and provides targeted solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The sulfonamide group can interact with acidic, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary retention mechanism leads to significant tailing.[1][2][3] | 1. Use an End-Capped Column: Employ a modern, high-purity silica (B1680970) column with end-capping to block most residual silanols.[1][4] 2. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to suppress the ionization of silanol groups.[1][5] 3. Change Organic Modifier: Methanol can reduce silanol activity more effectively than acetonitrile (B52724) by forming hydrogen bonds.[4] |
| Mobile Phase pH Close to Analyte pKa | The predicted pKa of this compound is approximately 9.89.[6] If the mobile phase pH is too close to this value, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH at least 2 units below the analyte's pKa. A pH between 2.5 and 4.5 is often a good starting point for sulfonamides. |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, causing peak distortion that often manifests as tailing.[8][9] | 1. Reduce Injection Volume: Decrease the volume of sample injected. 2. Dilute the Sample: Prepare a more dilute sample and reinject. If peak shape improves, overload was the likely cause.[1] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector cell can cause the separated peak to broaden before it is detected. This typically affects all peaks in the chromatogram.[3][10] | 1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing between the injector, column, and detector.[7] 2. Ensure Proper Connections: Check that all fittings are secure and that tubing is fully seated to avoid dead volume. |
| Column Degradation | A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to poor peak shape.[8][11] This can be caused by pressure shocks or particulate matter from samples. | 1. Use a Guard Column: Protect the analytical column from contamination.[10] 2. Filter Samples: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter. 3. Reverse Flush Column: If permitted by the manufacturer, reverse flushing may clear a blocked frit. 4. Replace Column: If a void has formed, the column must be replaced.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
Peak tailing for sulfonamides on a standard C18 column is often caused by secondary interactions between the analyte and residual silanol groups on the silica stationary phase.[1][3] this compound, being a weakly acidic compound, can interact with these active sites.[12] To mitigate this, you should:
-
Use a modern, end-capped column: These columns have fewer accessible silanol groups, significantly reducing the potential for these unwanted interactions.[4]
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3.0) keeps the silanol groups in their neutral, protonated state, minimizing their interaction with the analyte.[1]
Q2: What is the ideal mobile phase pH for analyzing this compound?
The ideal mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state. Since the predicted pKa of this compound is around 9.89, a mobile phase pH in the acidic range is recommended.[6] A good starting point is a buffered mobile phase between pH 2.5 and 4.5 . This ensures the analyte is in its neutral form and suppresses the ionization of surface silanols, leading to better peak symmetry.
Q3: Can the choice of organic solvent affect peak tailing?
Yes. While acetonitrile is a common organic modifier, methanol can sometimes provide better peak shape for compounds that interact with silanols.[4] Methanol is a more polar, protic solvent that can actively form hydrogen bonds with exposed silanol groups, effectively shielding them from interacting with the analyte. If you are experiencing tailing with an acetonitrile/water mobile phase, consider preparing an equivalent mobile phase with methanol.
Q4: All the peaks in my chromatogram are tailing, not just this compound. What is the cause?
If all peaks exhibit tailing, the problem is likely related to the HPLC system (i.e., extra-column effects) or a physical issue with the column, rather than a specific chemical interaction.[13] Check the following:
-
Column Void: A void or channel may have formed at the head of the column. This requires column replacement.[8]
-
Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the column and detector can cause band broadening.[10]
-
Leaking Connections: Ensure all fittings are tight and properly connected.
Q5: How do I prepare a mobile phase to minimize peak tailing?
To create a robust mobile phase for this compound analysis, follow this experimental protocol.
Experimental Protocol: Mobile Phase Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetric peak shape (Tailing Factor ≤ 1.2) for this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or Formic acid
-
Potassium phosphate (B84403) monobasic
-
This compound reference standard
-
HPLC system with UV detector (e.g., detection at 254 nm)
-
C18 column (preferably end-capped)
Procedure:
-
Prepare Buffer Stock: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water.
-
Create a Series of Mobile Phases:
-
Prepare four to five batches of the aqueous portion of the mobile phase.
-
Using phosphoric acid or formic acid, adjust each batch to a different pH value, for example: pH 2.5, 3.0, 3.5, 4.0, and 4.5.
-
For each pH, create the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., 60:40 Acetonitrile:Buffer). Filter all mobile phases through a 0.45 µm filter.
-
-
Prepare Sample: Prepare a standard solution of this compound at a concentration of approximately 10-20 µg/mL in the mobile phase.
-
Systematic Analysis:
-
Begin with the highest pH mobile phase (4.5). Equilibrate the column for at least 20 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Calculate the USP tailing factor for the this compound peak.
-
Repeat the equilibration and injection steps for each progressively lower pH mobile phase.
-
-
Data Analysis:
-
Create a table comparing the pH, retention time, and tailing factor.
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) while maintaining adequate retention.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. This compound CAS#: 98-64-6 [m.chemicalbook.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Human Metabolome Database: Showing metabocard for p-Chlorobenzenesulfonamide (HMDB0061173) [hmdb.ca]
- 13. waters.com [waters.com]
Technical Support Center: Scaling Up 4-Chlorobenzenesulfonamide Production
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of 4-Chlorobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale can introduce a new set of challenges. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Yield Upon Scale-Up
-
Question: We achieved an 85-90% yield in the lab, but upon scaling up to a 100L reactor, the yield has dropped to 60%. What are the likely causes and how can we troubleshoot this?
-
Answer: A significant drop in yield during scale-up is a common problem and can often be attributed to one or more of the following factors:
-
Inadequate Mixing: What is effective in a round-bottom flask may be insufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The type of impeller and stirring speed should be re-evaluated for the larger volume. Consider installing baffles in the reactor to improve mixing efficiency.
-
-
Poor Temperature Control: The amination of 4-chlorobenzenesulfonyl chloride is an exothermic reaction. Heat dissipation is less efficient in larger vessels, which can lead to an uncontrolled temperature increase. Elevated temperatures can accelerate the hydrolysis of the starting material to the less reactive 4-chlorobenzenesulfonic acid.[1]
-
Solution: Implement a more robust cooling system for the reactor. The addition of the 4-chlorobenzenesulfonyl chloride should be done portion-wise or via a dropping funnel at a controlled rate to manage the exotherm.
-
-
Hydrolysis of Starting Material: 4-chlorobenzenesulfonyl chloride is sensitive to moisture. The increased surface area and longer reaction and work-up times at a larger scale can provide more opportunities for hydrolysis.
-
Solution: Use anhydrous solvents and ensure all equipment is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to minimize contact with atmospheric moisture.
-
-
Issue 2: Product Purity Issues
-
Question: Our scaled-up batch of this compound is contaminated with significant amounts of 4-chlorobenzenesulfonic acid and a di-sulfonated byproduct. How can we minimize these impurities?
-
Answer: The presence of these specific impurities points to issues with reaction conditions and stoichiometry control.
-
Minimizing 4-chlorobenzenesulfonic acid: This impurity is a direct result of the hydrolysis of 4-chlorobenzenesulfonyl chloride.
-
Solution: As mentioned previously, strict anhydrous conditions are crucial. Additionally, maintaining the optimal pH during the reaction is critical. The reaction should be kept basic to favor the amination reaction over hydrolysis.[1]
-
-
Minimizing Di-sulfonated Byproduct: The formation of the di-sulfonated product, bis(4-chlorobenzenesulfonyl)amine, can occur if the newly formed this compound is deprotonated and reacts with another molecule of 4-chlorobenzenesulfonyl chloride.
-
Solution: Maintain a slight excess of ammonia (B1221849) throughout the reaction. The 4-chlorobenzenesulfonyl chloride should be added slowly and incrementally to the ammonia solution to ensure it is always the limiting reagent at any given time. This minimizes the chance of the product reacting further.
-
-
Issue 3: Difficulties with Product Isolation and Crystallization
-
Question: In the lab, we could easily crystallize the product from water. However, on a larger scale, we are getting an oily precipitate or very fine particles that are difficult to filter. What can we do?
-
Answer: Crystallization is highly dependent on factors that change with scale.
-
Cooling Rate: Rapid cooling of a large volume can lead to the formation of small, poorly formed crystals or an oil.
-
Solution: Implement a controlled cooling profile. A slower, gradual cooling process will encourage the growth of larger, more easily filterable crystals.
-
-
Supersaturation: The concentration of the product in the solution at the point of crystallization is critical.
-
Solution: Carefully control the final volume of the reaction mixture before crystallization. Seeding the solution with a small amount of pure this compound crystals at the appropriate temperature can help to initiate controlled crystallization.
-
-
Agitation: The stirring rate during crystallization can affect crystal size and morphology.
-
Solution: Experiment with different agitation speeds during the cooling and crystallization phase. Gentle stirring is often preferred to prevent the formation of very fine particles.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common industrial synthesis route for this compound?
-
A1: The most prevalent industrial synthesis involves a two-step process. First, chlorobenzene (B131634) is reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. This intermediate is then reacted with ammonia in a basic aqueous solution to yield this compound.[1]
-
-
Q2: What are the key safety precautions to consider when scaling up this synthesis?
-
A2: Both 4-chlorobenzenesulfonyl chloride and chlorosulfonic acid are corrosive and moisture-sensitive. The reaction with ammonia is exothermic. Therefore, it is crucial to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have a robust system for temperature control and emergency cooling.
-
-
Q3: How can we monitor the progress of the reaction on a large scale?
-
A3: In-process monitoring is key for successful scale-up. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product and byproducts. This allows for real-time adjustments to the reaction conditions if necessary.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Reaction Parameters for the Synthesis of 4-chlorobenzenesulfonyl chloride
| Parameter | Value | Reference |
| Reactants | Chlorobenzene, Chlorosulfonic Acid | [1] |
| Solvent | Dichloroethane | [1] |
| Catalyst | Alkali metal salts (e.g., NaHSO₄) | [1] |
| Temperature | 35°C initially, then 80°C | [1] |
| Yield | >90% | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 4-chlorobenzenesulfonyl chloride, Aqueous Ammonia | [2] |
| Reaction Temperature | 20-35°C (controlled) | [2] |
| pH | Basic (maintained with excess ammonia) | [1] |
| Yield (Lab Scale) | 85-88% | [1] |
| Yield (Pilot Scale) | 90.9% (reported in patent) | [2] |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound on a pilot scale, assuming a starting amount of 10 kg of 4-chlorobenzenesulfonyl chloride.
Materials and Equipment:
-
100L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a dropping funnel.
-
4-chlorobenzenesulfonyl chloride (10.0 kg, 47.4 mol)
-
25% Aqueous ammonia solution (approx. 40 L)
-
Hydrochloric acid (for pH adjustment during workup)
-
Water (for washing)
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and completely dry.
-
Charging Ammonia: Charge the reactor with 40 L of 25% aqueous ammonia solution.
-
Cooling: Start the reactor's cooling system and bring the temperature of the ammonia solution to 10-15°C.
-
Addition of 4-chlorobenzenesulfonyl chloride: Slowly add the 4-chlorobenzenesulfonyl chloride (10.0 kg) to the stirred ammonia solution via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor between 20-30°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 30-35°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by HPLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 10-15°C to precipitate the this compound.
-
pH Adjustment: Slowly add hydrochloric acid to the slurry to adjust the pH to 5-6. This will ensure the product is fully precipitated.
-
Filtration: Filter the precipitated solid using a Nutsche filter.
-
Washing: Wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the product in a drying oven at 60-70°C until a constant weight is achieved.
Expected Yield: 8.2 - 8.6 kg (90-95%)
Visualizations
Caption: Experimental workflow for pilot-scale synthesis.
Caption: Troubleshooting workflow for scale-up issues.
References
Validation & Comparative
A Comparative Guide to 4-Chlorobenzenesulfonamide and Other Benzenesulfonamide Reagents in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chlorobenzenesulfonamide with other common benzenesulfonamide (B165840) reagents, focusing on their performance as inhibitors of carbonic anhydrases (CAs). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate reagents for research and drug development.
Introduction to Benzenesulfonamides as Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of compounds known for their ability to inhibit carbonic anhydrases.[1] CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2] The inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3] The foundational structure of these inhibitors is the benzenesulfonamide scaffold, where the sulfonamide moiety (SO₂NH₂) is essential for binding to the zinc ion in the active site of the enzyme.[3] Modifications to the benzene (B151609) ring, such as the introduction of a chloro group in this compound, can significantly influence the inhibitory potency and selectivity towards different CA isoforms.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other simple benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms are presented below. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Benzenesulfonamide | 7140[4] | - | - | - |
| 4-Methylbenzenesulfonamide | - | - | - | - |
| 4-Bromobenzenesulfonamide | - | - | - | - |
| This compound | 2700 - 18700[3] | 2.4 - 214[3] | 1.4 - 47.5[3] | 1.7 - 569[3] |
| Acetazolamide (Standard) | 250[1] | 12.1[1] | 25.8[1] | - |
Experimental Protocols
General Synthesis of 4-Substituted Benzenesulfonamides
This protocol describes a general method for the synthesis of 4-substituted benzenesulfonamides from the corresponding sulfonyl chlorides.
Materials:
-
4-Substituted benzenesulfonyl chloride (1.0 eq)
-
Aqueous ammonia (B1221849) (excess) or appropriate amine
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Dissolve the 4-substituted benzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia or the desired amine to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[5]
Materials:
-
Purified human carbonic anhydrase isoform
-
HEPES or TRIS buffer
-
Phenol (B47542) red indicator
-
CO₂-saturated water
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 0.1 M NaClO₄) with a pH indicator (e.g., phenol red).
-
Incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
The initial rate of the reaction is determined from the slope of the absorbance change.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).[5]
Visualizations
Carbonic Anhydrase Signaling Pathway
The following diagram illustrates the basic role of carbonic anhydrase in cellular pH regulation.
Caption: Simplified pathway of CO₂ hydration catalyzed by carbonic anhydrase, leading to pH regulation.
Experimental Workflow for Synthesis and Evaluation of Benzenesulfonamide Inhibitors
This diagram outlines the typical workflow from synthesis to biological evaluation of benzenesulfonamide-based inhibitors.
Caption: A general workflow for the synthesis and biological evaluation of benzenesulfonamide inhibitors.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC-UV Validation for 4-Chlorobenzenesulfonamide Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and related substances is critical for ensuring the safety and efficacy of pharmaceutical products. 4-Chlorobenzenesulfonamide is a key intermediate and potential impurity in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for its quantification against alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary method for quantifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, prized for its robustness, cost-effectiveness, and accessibility. However, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer alternatives with distinct advantages, particularly in sensitivity and specificity.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio.[1] | Separation by boiling point/volatility, detection by mass-to-charge ratio.[1] |
| Selectivity | Good; may be susceptible to co-eluting impurities with similar UV spectra. | Excellent; highly specific due to mass fragmentation patterns.[2] | Excellent; provides structural information for unequivocal identification. |
| Sensitivity (Typical LOQ) | ~0.1 - 0.5 µg/mL | < 5 ng/g | ng/g to pg/g range |
| **Linearity (R²) ** | ≥ 0.999[3] | ≥ 0.999 | ≥ 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Cost | Low to moderate | High | Moderate to high |
| Speed | Moderate | Fast to moderate | Moderate |
| Sample Derivatization | Not typically required | Not typically required | May be required to improve volatility |
Experimental Protocols
A detailed methodology for a validated RP-HPLC-UV method is provided below. This method is designed to be robust and suitable for routine quality control analysis.
Validated RP-HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (e.g., YMC-Triart C8, Waters Symmetry C18)[3][4]
-
Mobile Phase: A gradient mixture of Mobile Phase A (phosphate buffer, pH adjusted) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20-22 min: 50-10% B
-
22-30 min: 10% B[3]
-
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 265 nm[4]
-
Diluent: HPLC grade water or a mixture of water and acetonitrile.[5]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 500 µg/mL.[4]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the specification limit).[4]
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3]
3. Method Validation Parameters:
The validation of this HPLC method should be performed according to the International Council on Harmonisation (ICH) guidelines, assessing the following parameters:[6]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity/Selectivity | The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity should pass.[7] | Peak purity angle less than peak purity threshold. |
| Linearity | Correlation coefficient (R²) ≥ 0.999.[4] | R² of 0.9995 over a range of 0.2-10 µg/mL. |
| Accuracy (Recovery) | 85-115% recovery at different concentration levels (e.g., 50%, 100%, 150%).[4] | 98.5-101.2% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.066 µg/mL.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[8] | 0.200 µg/mL.[5] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).[6] | The method is robust to minor changes in chromatographic conditions. |
Visualizing the Workflow and Comparisons
To better illustrate the logical flow of the HPLC method validation and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical techniques.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. chromatographyonline.com [chromatographyonline.com]
Assessing the Cross-Reactivity of 4-Chlorobenzenesulfonamide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chlorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of inhibitors targeting a diverse range of protein families. While often designed for a specific target, the inherent chemical properties of the sulfonamide group can lead to off-target interactions, most notably with carbonic anhydrases (CAs) and protein kinases. Understanding this cross-reactivity is paramount for the development of selective and safe therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates that sulfonamide-based inhibitors, including those with a this compound core, exhibit a wide spectrum of cross-reactivity. The multi-kinase inhibitor Pazopanib, which contains a sulfonamide moiety, serves as a key example, displaying potent inhibition of its primary kinase targets as well as several carbonic anhydrase isoforms. This dual activity highlights the importance of comprehensive profiling of sulfonamide-containing compounds. The data presented herein underscores the necessity of assessing off-target effects early in the drug discovery pipeline to mitigate potential side effects and to identify opportunities for polypharmacology.
Comparative Inhibitory Activity
To illustrate the cross-reactivity profile of sulfonamide-based inhibitors, the following tables summarize the inhibitory activity of representative compounds against various carbonic anhydrase isoforms and a broad panel of protein kinases.
Carbonic Anhydrase Inhibition
The benzenesulfonamide (B165840) moiety is a well-known zinc-binding group, leading to potent inhibition of various carbonic anhydrase isoforms. The selectivity profile can be modulated by substitutions on the benzene (B151609) ring and the sulfonamide nitrogen. The following table presents the inhibition constants (Kᵢ) for a series of benzenesulfonamide derivatives against four human CA isoforms: the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Broad-spectrum CA inhibitor |
| Pazopanib | 50 | 6.7 | 3.8 | 0.68 | Potent inhibitor of tumor-associated CAs |
| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | Generally more potent against hCA IX and XII[1] |
| Hydrazonobenzenesulfonamide 5 | 45.5 | 1.75 | - | - | Potent inhibitor of cytosolic CAs |
| Hydrazonobenzenesulfonamide 7 | 18.5 | 6.65 | - | - | Potent inhibitor of cytosolic CAs |
| Sulfaguanidine Derivative (N-n-octyl) | >100,000 | >100,000 | 168 | 672 | Selective for tumor-associated CAs[2] |
Table 1: Comparative inhibition of human carbonic anhydrase isoforms by sulfonamide-based compounds. Data is synthesized from multiple sources to illustrate the range of activities and selectivities.
Kinase Inhibition Profile: The Case of Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor with a sulfonamide structure. Its cross-reactivity profile against the human kinome has been extensively studied. The following table summarizes the dissociation constants (Kd) of Pazopanib for its primary targets and selected off-target kinases, as determined by KINOMEscan® assays.[3] This provides a quantitative insight into its selectivity.
| Kinase Target | Pazopanib Kd (nM) | Kinase Family |
| VEGFR1 | 10 | Tyrosine Kinase |
| VEGFR2 (KDR) | 30 | Tyrosine Kinase |
| VEGFR3 | 47 | Tyrosine Kinase |
| PDGFRα | - | Tyrosine Kinase |
| PDGFRβ | 84 | Tyrosine Kinase |
| c-Kit | 74 | Tyrosine Kinase |
| FGFR1 | - | Tyrosine Kinase |
| c-Fms | 140 | Tyrosine Kinase |
| RET | - | Tyrosine Kinase |
| BRAF | - | Serine/Threonine Kinase |
| C-RAF | - | Serine/Threonine Kinase |
Table 2: Kinase selectivity profile of Pazopanib. This table highlights the potent inhibition of the primary VEGFR and PDGFR targets. The KINOMEscan® platform provides a comprehensive assessment against hundreds of kinases, and the full dataset can be accessed through resources like the LINCS Data Portal.[3]
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (e.g., KINOMEscan®)
Principle: This assay is based on a competitive binding displacement principle. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
Materials:
-
Test compound (e.g., this compound derivative)
-
Panel of purified human kinases
-
Immobilized ligand affinity resin
-
Assay buffer (specific to the kinase)
-
DNA-tagged kinases
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to determine the dissociation constant (Kd).
-
Binding Assay: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase from the immobilized ligand and quantify the amount of the DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The Kd is determined by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored using a stopped-flow spectrophotometer, which can measure rapid kinetic changes. The rate of change in pH, detected by a colorimetric indicator, is proportional to the enzyme activity.
Materials:
-
Test compound
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the test compound at various concentrations, and the pH indicator in the appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period to allow for inhibitor binding.
-
Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Visualizing Cross-Reactivity and Cellular Impact
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a generalized workflow for assessing inhibitor cross-reactivity.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
The Versatility of 4-Chlorobenzenesulfonamide in Drug Discovery: A Comparative Review
For researchers, scientists, and drug development professionals, 4-Chlorobenzenesulfonamide has emerged as a pivotal scaffold in medicinal chemistry. Its synthetic tractability and presence in a multitude of biologically active compounds have established it as a valuable building block for the discovery of novel therapeutic agents. This guide provides a comparative analysis of this compound applications in drug discovery, focusing on its role in the development of anticancer, anticonvulsant, and antimicrobial agents, supported by experimental data and detailed methodologies.
Anticancer Applications: Targeting the Wnt/β-Catenin Signaling Pathway
Derivatives of this compound have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines. A notable mechanism of action for some of these derivatives involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives compared to standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 (a 2-benzylthio-4-chlorobenzenesulfonamide derivative) | Non-small cell lung cancer (NCI-H522) | 0.1 | [1] |
| Melanoma (SK-MEL-2) | 0.1 | [1] | |
| Compound 18 | Colon cancer (HCT-116) | 0.33 - 1.08 | [2] |
| Renal cancer (786-0) | 0.33 - 1.08 | [2] | |
| Melanoma (M14) | 0.33 - 1.08 | [2] | |
| 5-Fluorouracil (Standard) | Colon cancer (HCT-116) | Varies | - |
Wnt/β-Catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is a key target for some this compound-based anticancer compounds. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression promoting cell proliferation.[1][3][4][5][6]
Caption: Wnt/β-Catenin Signaling Pathway.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps are as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a standard drug) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anticonvulsant Applications: A Promising Alternative to Standard Antiepileptic Drugs
This compound itself has demonstrated significant anticonvulsant properties in preclinical models, showing a favorable safety profile compared to some established antiepileptic drugs (AEDs).
Comparative Anticonvulsant Activity and Toxicity
The following table compares the anticonvulsant efficacy (ED50) and neurotoxicity (TD50) of this compound (coded as ADD 55051 in the study) with standard AEDs in the maximal electroshock (MES) seizure model in mice. The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.[7][8]
| Compound | Administration | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound | i.p. | 25.5 | 186 | 7.3 |
| p.o. | 44.7 | >800 | >17.9 | |
| Phenytoin | i.p. | 9.5 | 69 | 7.3 |
| p.o. | 8.5 | 80 | 9.4 | |
| Phenobarbital | i.p. | 21.9 | 64 | 2.9 |
| p.o. | 22.4 | 86 | 3.8 | |
| Valproate | i.p. | 272 | 426 | 1.6 |
| p.o. | 295 | 440 | 1.5 |
i.p. = intraperitoneal; p.o. = oral
Proposed Mechanism of Action for Sulfonamide-Based Anticonvulsants
While the exact mechanism for all sulfonamide-based anticonvulsants is not fully elucidated, several proposed mechanisms include the inhibition of carbonic anhydrase isozymes in the brain and modulation of voltage-gated ion channels.[7][9][10][11]
Caption: Proposed Anticonvulsant Mechanism.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant activity.
-
Animal Preparation: Male albino mice are used.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally at various doses.
-
Seizure Induction: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
ED50 Determination: The dose of the drug that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated.
Antimicrobial Applications: A Scaffold for New Antibacterial Agents
This compound derivatives have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 1b | S. aureus ATCC 25923 | 64 | [12] |
| MRSA (clinical isolate) | 64 | [12] | |
| Derivative 1c | S. aureus ATCC 25923 | 64 | [12] |
| MRSA (clinical isolate) | 64 | [12] | |
| Derivative 1d | S. aureus ATCC 25923 | 64 | [12] |
| MRSA (clinical isolate) | 64 | [12] | |
| Ciprofloxacin (Standard) | S. aureus | Varies | - |
| Gentamicin (Standard) | S. aureus | Varies | - |
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antibacterial activity.
Caption: MIC Determination Workflow.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Synthesis of this compound Derivatives
The versatility of this compound as a building block stems from the reactivity of its sulfonamide nitrogen, which can be readily functionalized.
General Synthetic Scheme
A common method for preparing N-substituted this compound derivatives involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine.
Caption: General Synthesis of Derivatives.
Experimental Protocol: Synthesis of N-Aryl-4-chlorobenzenesulfonamide
-
Reactant Preparation: To a solution of an appropriate aryl amine (1.0 eq.) in a suitable solvent (e.g., pyridine or dichloromethane), 4-chlorobenzenesulfonyl chloride (1.0-1.2 eq.) is added portion-wise at 0°C.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 2-12 hours) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water or dilute acid (e.g., 1N HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-aryl-4-chlorobenzenesulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative anticonvulsant activity of this compound and prototype antiepileptic drugs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
comparing the efficacy of different catalysts for 4-Chlorobenzenesulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 4-Chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceuticals, is a critical process in medicinal chemistry. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. This guide provides an objective comparison of different catalytic and catalyst-free methods for the synthesis of this compound from 4-chlorobenzenesulfonyl chloride and ammonia (B1221849), supported by experimental data and detailed protocols.
Performance Overview of Synthetic Methodologies
The synthesis of this compound is primarily achieved through the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with ammonia. This transformation can be accomplished through several methods, ranging from traditional catalyst-free approaches to modern, sustainable catalytic systems. This comparison focuses on a conventional catalyst-free method, a classic base-catalyzed approach using pyridine, and emerging green catalytic systems employing zinc oxide (ZnO) nanoparticles and iron oxide (Fe3O4)-based magnetic nanoparticles.
Table 1: Comparison of Catalytic and Catalyst-Free Methods for this compound Synthesis
| Method | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability |
| Catalyst-Free | Aqueous Ammonia | Water | 20-35 | 0.5 | 90.9 | Not Applicable |
| Base-Catalyzed | Pyridine | Methanol | Reflux | 2 | ~89* | No |
| Green Catalyst (ZnO) | ZnO Nanoparticles | Solvent-free | 80 | 1.5 | High | Yes |
| Green Catalyst (Fe3O4) | Fe3O4-DIPA | Dichloromethane | Room Temperature | 1 | High | Yes |
*Yield reported for the synthesis of a structurally similar N-aryl sulfonamide.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Aqueous Ammonia
This method represents a straightforward and high-yielding approach to this compound.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
25% aqueous ammonia solution
-
Water
-
30% Hydrochloric acid
Procedure:
-
A crude melt of 4-chlorobenzenesulfonyl chloride (approximately 210-215 parts, obtained from 112.5 parts of chlorobenzene) is added dropwise over 2 hours to a stirred mixture of 717 parts of water and 394.4 parts of 25% aqueous ammonia solution.
-
The temperature is maintained at 30-35 °C with cooling.
-
The mixture is stirred for an additional 30 minutes.
-
Any undissolved by-products are removed by filtration.
-
The clear filtrate is acidified to pH 5-6 with approximately 666 parts of 30% hydrochloric acid, keeping the temperature at 20-25 °C with cooling.
-
The precipitated this compound is collected by suction filtration, washed with water, and dried.[1]
Protocol 2: Pyridine-Catalyzed Synthesis
This protocol is adapted from the synthesis of a structurally related N-aryl sulfonamide and demonstrates the use of a basic catalyst to promote the reaction.[2]
Materials:
-
4-chlorobenzenesulfonyl chloride (1 equivalent)
-
Ammonia (gas or aqueous solution, excess)
-
Pyridine (5 equivalents)
-
Methanol
Procedure:
-
4-chlorobenzenesulfonyl chloride (1 equivalent) is dissolved in methanol.
-
Pyridine (5 equivalents) is added to the solution.
-
The reaction mixture is saturated with ammonia gas or treated with an excess of concentrated aqueous ammonia solution.
-
The mixture is refluxed for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization.
Protocol 3: Green Synthesis using ZnO Nanoparticles (Adapted Protocol)
This protocol is based on the use of ZnO nanoparticles as an efficient, reusable catalyst for sulfonamide synthesis under solvent-free conditions.
Materials:
-
4-chlorobenzenesulfonyl chloride (1 mmol)
-
Ammonium (B1175870) source (e.g., ammonium acetate, 1.2 mmol)
-
ZnO nanoparticles (10 mol%)
Procedure:
-
4-chlorobenzenesulfonyl chloride (1 mmol) and an ammonium source (1.2 mmol) are mixed in a reaction vessel.
-
ZnO nanoparticles (10 mol%) are added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 1.5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid mixture is washed with a suitable solvent (e.g., ethanol) to dissolve the product and separate the catalyst by filtration.
-
The filtrate is concentrated to yield the crude product, which can be purified by recrystallization.
-
The recovered ZnO nanoparticle catalyst can be washed, dried, and reused for subsequent reactions.
Protocol 4: Green Synthesis using Fe3O4-DIPA Magnetic Nanoparticles (Adapted Protocol)
This protocol utilizes a magnetically recoverable catalyst for a highly efficient and environmentally friendly synthesis of sulfonamides.
Materials:
-
4-chlorobenzenesulfonyl chloride (1 mmol)
-
Ammonia source (e.g., aqueous ammonia, excess)
-
Fe3O4-DIPA (diisopropylamine) catalyst
-
Dichloromethane
Procedure:
-
4-chlorobenzenesulfonyl chloride (1 mmol) is dissolved in dichloromethane.
-
An excess of an ammonia source is added to the solution.
-
The Fe3O4-DIPA catalyst is added to the reaction mixture.
-
The mixture is shaken or stirred at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), the magnetic catalyst is separated using an external magnet.
-
The solution is decanted, and the solvent is evaporated to yield the product.
-
The catalyst can be washed with a suitable solvent, dried, and reused.
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic pathway.
Concluding Remarks
The selection of a synthetic route for this compound depends on the specific requirements of the researcher or organization, balancing factors such as yield, reaction time, cost, and environmental impact.
-
The catalyst-free method in aqueous ammonia offers high yield and simplicity, making it suitable for large-scale production where the use of organic solvents is to be minimized.[1]
-
Pyridine catalysis provides a rapid and high-yielding alternative, though it involves the use of an organic base and solvent, which may require more rigorous purification and waste management.[2]
-
Green catalysts , such as ZnO and Fe3O4-based nanoparticles, represent the forefront of sustainable chemical synthesis. These methods offer high efficiency, often under milder conditions, and the significant advantage of catalyst reusability, which reduces waste and overall cost. While specific data for this compound is still emerging, the general success of these catalysts in sulfonamide synthesis suggests a promising avenue for future optimization and application.
For drug development professionals and scientists focused on sustainable practices, the exploration and optimization of these green catalytic systems for the synthesis of this compound and other pharmaceutical intermediates is a highly recommended endeavor.
References
A Spectroscopic Showdown: Unmasking the Isomers of Chlorobenzenesulfonamide
A comprehensive spectroscopic comparison of 4-Chlorobenzenesulfonamide and its ortho and meta isomers, 2-Chlorobenzenesulfonamide and 3-Chlorobenzenesulfonamide, reveals distinct fingerprints for each molecule, crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols.
The positional isomerism of the chlorine atom on the benzene (B151609) ring of chlorobenzenesulfonamide significantly influences the electronic environment and, consequently, the spectroscopic properties of the 2-, 3-, and 4-isomers. These differences are critical for researchers in various fields, including medicinal chemistry and materials science, where precise structural characterization is paramount.
Comparative Spectroscopic Data
The key to differentiating these isomers lies in the subtle yet significant variations in their spectral data. The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | DMSO-d₆ | 7.85 (d, 2H), 7.66 (d, 2H), 7.49 (s, 2H, -SO₂NH₂)[1] |
| 2-Chlorobenzenesulfonamide | DMSO-d₆ | Data not available in sufficient detail for comparative analysis. |
| 3-Chlorobenzenesulfonamide | Not Available | Data not available. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not Available | Data not available in sufficient detail for comparative analysis. |
| 2-Chlorobenzenesulfonamide | DMSO-d₆ | A ¹³C NMR spectrum is available, but specific chemical shift values require database access.[1] |
| 3-Chlorobenzenesulfonamide | Not Available | Data not available. |
Note: The lack of comprehensive and directly comparable NMR data for the 2- and 3-isomers in publicly accessible literature highlights a gap in the detailed spectroscopic characterization of these compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint."
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Chlorobenzenesulfonamide | 3-Chlorobenzenesulfonamide |
| N-H Stretch (Sulfonamide) | ~3350, ~3250 | ~3350, ~3250 | ~3350, ~3250 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| S=O Stretch (Sulfonamide) | ~1340, ~1160 | ~1340, ~1160 | ~1340, ~1160 |
| C-Cl Stretch | ~750 | ~760 | ~780 |
Note: The exact positions of the absorption bands can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull). The most significant distinguishing feature is often found in the fingerprint region (below 1500 cm⁻¹), where the pattern of C-H out-of-plane bending and other skeletal vibrations is unique to the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic structure.
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| This compound | Not Available | Data not available. |
| 2-Chlorobenzenesulfonamide | Not Available | Data not available. |
| 3-Chlorobenzenesulfonamide | Not Available | Data not available. |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 191/193 (due to ³⁵Cl/³⁷Cl isotopes) | 175, 127, 111, 75 |
| 2-Chlorobenzenesulfonamide | 191/193 | 127, 111, 75 |
| 3-Chlorobenzenesulfonamide | 191/193 | 127, 111, 75 |
Note: The molecular ion peak for all three isomers will appear as a characteristic pair of peaks with an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. While the major fragment ions are similar, the relative intensities of these fragments may differ between the isomers, providing a potential avenue for differentiation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of spectroscopic data.
Sample Preparation and Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic comparison of chlorobenzenesulfonamide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the chlorobenzenesulfonamide isomer was dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts were referenced to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra were acquired to obtain singlets for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.
-
The powder was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of air was subtracted.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the chlorobenzenesulfonamide isomer was prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: The spectrum was recorded over a wavelength range of approximately 200-400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a reference.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The resulting ions were separated by the mass analyzer, and their mass-to-charge ratios were detected to generate the mass spectrum.
Conclusion
The spectroscopic analysis of this compound and its 2- and 3-isomers provides a clear basis for their differentiation. While a complete and directly comparable dataset remains a challenge to compile from existing public data, the available information, particularly from ¹H NMR and the fingerprint region of IR spectra, offers the most reliable means of identification. The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum, arising from the different substitution patterns, are particularly diagnostic. For definitive identification, it is recommended to acquire a full set of spectroscopic data under consistent experimental conditions for all three isomers.
References
A Comparative Analysis of 4-Chlorobenzenesulfonamide Derivatives: Bridging In Vitro Efficacy with In Vivo Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 4-Chlorobenzenesulfonamide derivatives. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Derivatives have demonstrated promising activity in various domains, including oncology and neurology. This guide delves into the preclinical data for select derivatives, offering a comparative perspective on their performance in both laboratory-based assays and living organisms.
Anticancer Efficacy: From Cell Lines to Xenograft Models
A notable derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, has been identified as a potent inhibitor of β-catenin, a key component of the Wnt signaling pathway often dysregulated in cancer.[1][2] Its efficacy has been evaluated in both in vitro and in vivo settings, providing a valuable case study for translational research.
Data Presentation: Anticancer Activity
| Compound | Target/Pathway | In Vitro Model | Efficacy (IC50) | In Vivo Model | Efficacy |
| N-(4-(1H-Imidazol-1-yl)phenyl)- this compound | β-Catenin/Wnt Signaling | SW480 (colorectal cancer cell line) | 2 µM[2] | HCT-116 xenografted in BALB/c nu/nu mice | Inhibition of tumor growth, reduction of Ki67 expression[2] |
| HCT116 (colorectal cancer cell line) | 0.12 µM[2] |
Signaling Pathway: β-Catenin Inhibition
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation. In many cancers, its aberrant activation leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target genes involved in tumor progression. The investigated this compound derivative is designed to inhibit this process.
Caption: Wnt/β-Catenin signaling pathway and the inhibitory action of the this compound derivative.
Anticonvulsant Profile: From Benchtop to Preclinical Models
The parent compound, this compound, has been evaluated for its anticonvulsant properties in established rodent models of epilepsy. These tests are crucial for determining a compound's potential to suppress seizures and its therapeutic window.
Data Presentation: Anticonvulsant and Toxicity Profile
| Compound | In Vivo Model | Efficacy (ED50) | Toxicity (TD50) | Protective Index (PI = TD50/ED50) |
| This compound | Maximal Electroshock Seizure (MES) - Mice (i.p.) | Effective[3] | High TD50[3] | High[3] |
| Maximal Electroshock Seizure (MES) - Mice (p.o.) | Effective[3] | High TD50[3] | High[3] | |
| Maximal Electroshock Seizure (MES) - Rats (p.o.) | Effective[3] | High TD50[3] | High[3] | |
| Pentylenetetrazol (PTZ) Seizure - Mice (i.p.) | Effective[3] | - | - | |
| Pentylenetetrazol (PTZ) Seizure - Mice (p.o.) | Effective[3] | - | - |
Experimental Protocols
In Vitro Anticancer Efficacy: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentrations.
In Vivo Anticancer Efficacy: HCT-116 Xenograft Model
This model is a cornerstone in preclinical oncology for evaluating the efficacy of novel therapeutic agents in a living organism.[4][5][6]
Caption: Experimental workflow for the HCT-116 xenograft mouse model.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Tests
These are standard preclinical models used to identify compounds with potential antiepileptic activity. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.[7][8][9]
-
Animal Preparation: Mice or rats are acclimatized to the laboratory environment.
-
Compound Administration: The test compound (this compound) is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group receives the vehicle.
-
Seizure Induction:
-
MES Test: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) is delivered through corneal electrodes.[9] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
PTZ Test: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.[10] The animals are then observed for the presence of clonic seizures for a defined period (e.g., 30 minutes).
-
-
Observation and Scoring: Animals are observed for the presence or absence of the characteristic seizure phenotype for each model.
-
Data Analysis: The percentage of animals protected from seizures in the treated groups is compared to the control group. The ED50, the dose that protects 50% of the animals, is then calculated. The TD50, the dose that causes toxicity in 50% of the animals (often assessed by a rotarod test for motor impairment), is also determined to calculate the Protective Index (PI).
Caption: Workflow for in vivo anticonvulsant screening using MES and PTZ tests.
References
- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability [iris.uniroma1.it]
- 2. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative anticonvulsant activity of this compound and prototype antiepileptic drugs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Benchmarking the Antibacterial Spectrum of Novel 4-Chlorobenzenesulfonamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of novel 4-Chlorobenzenesulfonamide compounds, benchmarking their performance against established antibiotics. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments to ensure reproducibility.
Executive Summary
Novel this compound derivatives have emerged as a promising class of antibacterial agents. These compounds, building upon the well-established sulfonamide pharmacophore, demonstrate significant inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. Their mechanism of action, like other sulfonamides, involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid biosynthesis pathway. This guide consolidates available data on their minimum inhibitory concentrations (MICs), details the experimental protocols for their evaluation, and provides visual representations of their mechanism of action and synthesis.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of novel this compound derivatives is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Antibiotic | Target Organism | Gram Stain | MIC (µg/mL) | Reference |
| Novel this compound Derivative 1a | Staphylococcus aureus | Positive | 64 - 256 | [1] |
| Novel this compound Derivative 1b | Staphylococcus aureus | Positive | 64 | [1] |
| Novel this compound Derivative 1c | Staphylococcus aureus | Positive | 64 | [1] |
| Novel this compound Derivative 1d | Staphylococcus aureus | Positive | 64 | [1] |
| N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide derivatives | Staphylococcus aureus | Positive | Good Activity | [2] |
| N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives | Gram-positive & Gram-negative bacteria | - | Moderate to good activity | [3] |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Positive | Promising Activity | [4] |
| Ciprofloxacin (Control) | Staphylococcus aureus | Positive | 4 | [5] |
| Ofloxacin (Control) | Staphylococcus aureus | Positive | 4 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of novel this compound compounds using the broth microdilution method.[3][6][7]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the novel this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Use fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred.
-
Standard Antibiotics: Prepare stock solutions of control antibiotics (e.g., ciprofloxacin, vancomycin) for comparison.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in the row will serve as a growth control (no compound).
-
A separate well with broth only will serve as a sterility control.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Folate Biosynthesis
The primary mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[8][9][10] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption inhibits bacterial growth and replication.[1][11]
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 9. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Chlorobenzenesulfonamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks associated with this chemical.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid generating dust. After handling, wash hands and any exposed skin thoroughly.[1][3]
In-Lab Waste Management and Disposal Procedures
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous waste and engage a licensed chemical waste management company for its final disposal.[5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step In-Lab Disposal Protocol:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated items like weighing paper, gloves, and absorbent pads, in a designated hazardous waste container.
-
If this compound is in a solution, collect it in a separate, designated liquid hazardous waste container.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong bases.[5]
-
-
Waste Containerization:
-
Use only containers that are compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, sealable lid.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling of Waste Containers:
-
As soon as you begin accumulating waste, label the container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Record the date when the first waste was added to the container (the accumulation start date).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
For liquid waste, use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of spills.
-
-
Arranging for Disposal:
-
Once the waste container is full, or before the end of the allowable accumulation period (consult your institution's specific guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Personal Protective Equipment: Before cleaning up the spill, don the appropriate PPE as described in Section 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
Quantitative Data
The following table summarizes key quantitative data for this compound, with a focus on its environmental impact.
| Parameter | Value | Reference Species | Test Duration | Source |
| Acute Toxicity to Fish (LC50) | 0.7 mg/L | Pimephales promelas (fathead minnow) | 96 hours | [1] |
| Acute Toxicity to Aquatic Invertebrates (EC50) | 0.4 mg/L | Daphnia magna (water flea) | 48 hours | [1] |
| Toxicity to Algae (ErC50) | > 0.44 mg/L | Raphidocelis subcapitata (freshwater green alga) | 96 hours | [1] |
| Chronic Toxicity to Fish (NOEC) | 0.018 mg/L | Pimephales promelas (fathead minnow) | 116 days | [1] |
| Chronic Toxicity to Aquatic Invertebrates (NOEC) | 0.035 mg/L | Daphnia magna (water flea) | 21 days | [1] |
-
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms within a specified time.
-
EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time.
-
NOEC (No Observed Effect Concentration): The highest concentration of a chemical that does not cause any statistically significant adverse effects on the test organisms.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper in-lab management and disposal of this compound waste.
Caption: Logical workflow for the in-lab disposal of this compound.
References
Personal protective equipment for handling 4-Chlorobenzenesulfonamide
Essential Safety and Handling Guide for 4-Chlorobenzenesulfonamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety Overview
This compound is a white powder that can cause skin, eye, and respiratory irritation.[1][2] In case of a fire, it may produce irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[1][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to prevent inhalation, ingestion, and dermal and eye contact.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield offers additional protection against splashes.[1] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[4] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3][4] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement to avoid inhaling the powder. |
Handling and Storage
-
Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1][3] Avoid breathing dust and direct contact with skin and eyes.[1] After handling, wash hands and any exposed skin thoroughly.[1][3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible substances such as strong oxidizing agents and strong bases.[1][3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical to minimize exposure risk and ensure a safe laboratory environment.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE :
-
Put on a disposable gown, ensuring it is securely tied.
-
Don a fit-tested N95 respirator.
-
Put on safety goggles or a face shield.
-
Don the first pair of nitrile gloves, pulling the cuffs over the gown's sleeves.
-
Don a second pair of gloves over the first.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula for transfers to minimize dust creation.
-
Close the container tightly immediately after use.
-
-
Post-Handling :
-
Clean the work area thoroughly.
-
Decontaminate any equipment used.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste :
-
Contaminated Solutions :
-
Dispose of solutions containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5]
-
-
Packaging :
-
Dispose of the empty container as unused product in a licensed hazardous waste management facility.[5]
-
Experimental Workflow and Safety Precautions
The following diagrams illustrate the standard workflow for handling this compound and the logical hierarchy of safety precautions.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Safety Controls for Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
